Technical Documentation Center

1-(Phenylsulfonyl)piperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
  • CAS: 122891-92-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of a Versatile Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of foundational scaffolds is paramount to the successful development of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a seemingly unassuming molecule, represents a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique combination of a conformationally restricted piperidine ring, a metabolically robust phenylsulfonyl group, and a versatile carboxylic acid handle makes it a highly sought-after intermediate in the design of drugs targeting the central nervous system (CNS) and beyond. This guide aims to provide a comprehensive technical overview of this pivotal molecule, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is fundamental to its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 122891-92-3[1]
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
Appearance Solid (form may vary)[2]
Storage Conditions Store at 0-8°C[1]
Spectroscopic Characterization

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenylsulfonyl and piperidine moieties. The aromatic protons of the phenyl group would likely appear as multiplets in the downfield region (δ 7.5-8.0 ppm). The protons on the piperidine ring would show more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogen and the carboxyl group being the most deshielded. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the six carbons of the phenyl ring, with the carbon attached to the sulfonyl group being the most deshielded. The piperidine ring carbons would resonate in the aliphatic region, with the carbons adjacent to the nitrogen and the carboxyl group appearing at lower field. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 170-180 ppm.[3]

Expected FT-IR Spectral Data: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O stretches) typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[4] A broad O-H stretching band from the carboxylic acid would be prominent in the 3300-2500 cm⁻¹ region, and a strong C=O stretching vibration would be observed around 1700 cm⁻¹.[5]

Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecule would likely exhibit a molecular ion peak. Common fragmentation patterns for N-sulfonylpiperidines involve cleavage of the S-N bond and fragmentation of the piperidine ring. The loss of SO₂ (64 Da) is a characteristic fragmentation pathway for some aromatic sulfonamides.[6][7]

Synthesis and Reactivity

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is typically achieved through the N-sulfonylation of piperidine-4-carboxylic acid.

Proposed Synthetic Protocol: N-Sulfonylation of Piperidine-4-carboxylic Acid

This protocol is based on established methods for the N-sulfonylation of secondary amines.

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • Benzenesulfonyl chloride

  • A suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in an appropriate solvent containing a slight excess of the chosen base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. If a water-miscible organic solvent was used, remove it under reduced pressure.

  • Acidification and Extraction: Acidify the aqueous solution with hydrochloric acid to protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system.

G cluster_synthesis Synthesis Workflow start Dissolve Piperidine-4-carboxylic acid and Base in Solvent add_sulfonyl Slowly Add Benzenesulfonyl Chloride start->add_sulfonyl 1 monitor Monitor Reaction (TLC/LC-MS) add_sulfonyl->monitor 2 workup Quench with Water & Remove Organic Solvent monitor->workup 3 acidify_extract Acidify with HCl & Extract with Organic Solvent workup->acidify_extract 4 purify Purify by Recrystallization acidify_extract->purify 5 product 1-(Phenylsulfonyl)piperidine- 4-carboxylic acid purify->product 6 G cluster_fentanyl Role in Fentanyl Analog Synthesis start_mol 1-(Phenylsulfonyl)piperidine- 4-carboxylic acid functional_group_interconversion Functional Group Interconversion (e.g., Amidation, Reduction) start_mol->functional_group_interconversion elaboration Further Elaboration of Piperidine Scaffold functional_group_interconversion->elaboration fentanyl_analog Fentanyl Analogs elaboration->fentanyl_analog

Caption: A conceptual pathway illustrating the use of the title compound in the synthesis of fentanyl analogs.

Scaffold for Novel CNS-Active Agents

Beyond opioid analgesics, the 1-sulfonylpiperidine moiety is a recognized pharmacophore in the design of various CNS-active agents. Research has shown that derivatives of 4-(phenylsulfonyl)piperidines can act as selective 5-HT₂A receptor antagonists, a class of drugs with potential applications in the treatment of various neurological and psychiatric disorders. [8]The carboxylic acid functionality of the title compound provides a convenient attachment point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies.

Safety and Handling

GHS Hazard Classification (Predicted): Based on the GHS classifications of related compounds like 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, the following hazards may be anticipated: [9]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Ingestion: Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

  • Inhalation: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1] Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Versatile Tool for Future Drug Discovery

1-(Phenylsulfonyl)piperidine-4-carboxylic acid stands as a testament to the power of well-designed molecular building blocks in the advancement of medicinal chemistry. Its robust chemical nature, coupled with the strategic placement of versatile functional groups, provides a reliable and adaptable platform for the synthesis of complex and biologically active molecules. For researchers and scientists in the field of drug development, a deep understanding of the properties, synthesis, and reactivity of this compound is not merely academic; it is a key that unlocks the potential to create novel therapeutics that can address unmet medical needs, particularly in the challenging arena of central nervous system disorders. As the quest for more effective and safer medicines continues, the strategic application of such pivotal intermediates will undoubtedly play an integral role in shaping the future of pharmacology.

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (URL: )
  • Emerging Synthetic Fentanyl Analogs - PMC - NIH. (URL: [Link])

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])

  • Fentanyl analogs synthesized in this work. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (URL: [Link])

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. (URL: [Link])

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (URL: [Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. (URL: [Link])

  • 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed. (URL: [Link])

  • 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738. (URL: [Link])

  • EP2455377A1 - Synthesis of fentanyl analogs - Google P
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (URL: [Link])

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (URL: [Link])

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds - The Aquila Digital Community. (URL: [Link])

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (URL: [Link])

  • Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... - ResearchGate. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (URL: [Link] organics6040038)

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: Not a direct link, but from a university resource on NMR spectroscopy)

Sources

Exploratory

"1-(Phenylsulfonyl)piperidine-4-carboxylic acid" molecular weight and formula

Technical Whitepaper: Characterization and Application of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid Executive Summary 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a critical sulfonyl-piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid

Executive Summary

1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a critical sulfonyl-piperidine scaffold used extensively in medicinal chemistry.[1][2] As a derivative of isonipecotic acid, it serves as a robust building block for the synthesis of matrix metalloproteinase (MMP) inhibitors, chemokine receptor antagonists (e.g., CCR2/CCR5), and TRPV1 antagonists. Its structural rigidity, provided by the piperidine ring, combined with the lipophilic phenylsulfonyl moiety, offers a distinct pharmacokinetic profile favorable for blood-brain barrier (BBB) penetration and metabolic stability.

This guide details the compound's molecular specifications, validated synthetic protocols, and analytical characterization standards required for high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Specifications

The following data represents the core parameters for CAS 122891-92-3.[1][2][3][4] Researchers should use these values for stoichiometry calculations and compound registration.

ParameterSpecification
IUPAC Name 1-(Benzenesulfonyl)piperidine-4-carboxylic acid
Common Name 1-(Phenylsulfonyl)isonipecotic acid
CAS Number 122891-92-3
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Physical State White to Off-white Solid
Melting Point 157 – 159.5 °C
Boiling Point (Pred.) ~471 °C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Acid) ~4.5 (Carboxylic acid moiety)

Synthetic Pathway & Mechanism

The synthesis of 1-(phenylsulfonyl)piperidine-4-carboxylic acid follows a classical Schotten-Baumann sulfonylation .[1] This reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic sulfur atom of benzenesulfonyl chloride.

Mechanism Logic:

  • Activation: Base (NaOH or Na₂CO₃) deprotonates the piperidine amine to enhance nucleophilicity.[1]

  • Nucleophilic Attack: The amine attacks the sulfonyl chloride, displacing the chloride ion.

  • pH Control: The reaction generates HCl, which must be neutralized to prevent protonation of the unreacted amine, which would render it non-nucleophilic.

DOT Diagram: Synthetic Workflow

G Start Isonipecotic Acid (Piperidine-4-COOH) Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzenesulfonyl Chloride (PhSO2Cl) Reagent->Intermediate Base Base Catalyst (NaOH / Na2CO3) Base->Intermediate pH Control (>8) Product 1-(Phenylsulfonyl) piperidine-4-COOH Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Reaction scheme for the sulfonylation of isonipecotic acid. The base maintains the amine in a reactive, unprotonated state.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize 5.0 g of 1-(phenylsulfonyl)piperidine-4-carboxylic acid with >95% purity.

Reagents:

  • Isonipecotic acid (CAS 498-94-2): 2.58 g (20 mmol)[1]

  • Benzenesulfonyl chloride (CAS 98-09-9): 3.88 g (22 mmol, 1.1 eq)[1]

  • Sodium Hydroxide (1N aqueous solution): 50 mL

  • Hydrochloric Acid (1N and 6N): For acidification

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve isonipecotic acid (2.58 g) in 1N NaOH (40 mL). Ensure the solution is clear (pH ~12-14).[1]

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add benzenesulfonyl chloride (3.88 g) dropwise over 20 minutes. Why: Controlling temperature prevents hydrolysis of the sulfonyl chloride reagent.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor pH periodically; if it drops below 9, add small aliquots of 1N NaOH to maintain basicity.

  • Work-up:

    • Extract the reaction mixture with diethyl ether (2 x 30 mL) to remove unreacted sulfonyl chloride and non-acidic impurities. Discard the organic layer.[1]

    • Cool the aqueous layer to 0 °C.

    • Acidify slowly with 6N HCl to pH ~2.[1]0. A white precipitate should form immediately.[1]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) to remove salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Yield Check: Expected yield is 85–90% (~4.6–4.9 g).

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B[1]

  • Detection: UV at 254 nm (Phenyl absorption).[1]

  • Retention Time: Expected ~6.5 - 7.5 min (depending on gradient slope).

B. Nuclear Magnetic Resonance (NMR) Predictions
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Disappears on D₂O shake.

    • δ 7.75 – 7.65 ppm (m, 3H): Phenyl protons (meta/para).[1]

    • δ 7.60 – 7.55 ppm (m, 2H): Phenyl protons (ortho).[1]

    • δ 3.60 – 3.50 ppm (m, 2H): Piperidine C2/C6 equatorial protons (deshielded by sulfonyl).[1]

    • δ 2.45 – 2.35 ppm (m, 2H): Piperidine C2/C6 axial protons.

    • δ 2.30 – 2.20 ppm (m, 1H): Methine proton at C4 (alpha to COOH).[1]

    • δ 1.90 – 1.80 ppm (m, 2H): Piperidine C3/C5 protons.

    • δ 1.60 – 1.50 ppm (m, 2H): Piperidine C3/C5 protons.

C. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).[1]

  • Positive Mode [M+H]⁺: 270.32 m/z.[1]

  • Negative Mode [M-H]⁻: 268.32 m/z (Preferred for carboxylic acids).

Applications in Drug Discovery

Scaffold Utility: The 1-(phenylsulfonyl)piperidine moiety acts as a hydrophobic anchor.[1] In MMP inhibitors, the sulfonyl group often interacts with the S1' or S2' pockets of the enzyme, while the carboxylic acid chelates the Zinc ion in the active site.

DOT Diagram: Drug Design Logic

DrugDesign Scaffold 1-(Phenylsulfonyl) piperidine-4-COOH Target1 MMP Inhibitors (Zinc Binding Group) Scaffold->Target1 Acid binds Zn2+ Target2 Chemokine Antagonists (CCR2 / CCR5) Scaffold->Target2 Sulfonyl binds hydrophobic pocket Target3 TRPV1 Antagonists (Pain Modulation) Scaffold->Target3 Piperidine rigidity locks conformation

Figure 2: Pharmacophore mapping of the scaffold against key therapeutic targets.[1]

Safety & Handling

  • GHS Classification: Warning.[1][3]

  • Hazard Statements:

    • H319: Causes serious eye irritation.[1][3]

    • H317: May cause an allergic skin reaction.[1]

  • Storage: Store at room temperature (15-25 °C) in a dry, well-ventilated place. Keep container tightly closed.

References

  • Sigma-Aldrich. (n.d.).[1] 1-(Phenylsulfonyl)piperidine-4-carboxylic acid Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary for CID 737718: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.[1][2] National Library of Medicine.[1][5] Retrieved from

  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. (Foundational chemistry for sulfonylation).[1]

  • ResearchGate. (2008).[1] Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from

  • Chem-Impex. (2025).[1] 1-Benzenesulfonyl-piperidine-4-carboxylic acid Technical Data. Retrieved from [1]

Sources

Foundational

Discovery and history of "1-(Phenylsulfonyl)piperidine-4-carboxylic acid"

The following technical guide details the chemical history, pharmacological utility, and synthetic protocols for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid , a critical scaffold in modern medicinal chemistry. A Privi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, pharmacological utility, and synthetic protocols for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid , a critical scaffold in modern medicinal chemistry.

A Privileged Scaffold in Fragment-Based Drug Discovery and Metalloprotease Inhibition

Part 1: Executive Summary & Historical Context

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is not merely a chemical reagent; it is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Historically, its discovery tracks the evolution of medicinal chemistry from the study of simple neurotransmitter analogs to the complex design of non-peptidic enzyme inhibitors.

The Discovery Narrative

The molecule emerged prominently in the patent literature of the late 1980s and early 1990s (correlated with its CAS registration ~1989). Its "discovery" was not a singular event but a result of two converging streams of research:

  • GABA Analog Derivatization: The parent molecule, isonipecotic acid (piperidine-4-carboxylic acid), was a known GABA_A receptor agonist.[1] Researchers sought to modulate its pharmacokinetics and selectivity by capping the secondary amine.

  • The Matrix Metalloproteinase (MMP) Boom: In the 1990s, the pharmaceutical industry aggressively pursued MMP inhibitors for cancer and arthritis. The N-sulfonyl piperidine moiety acted as a rigid, metabolically stable mimic of the peptide backbone found in early collagenase inhibitors, while the carboxylic acid served as a Zinc-Binding Group (ZBG) or an anchor for further "warhead" attachment.

Part 2: Chemical Architecture & Pharmacological Logic

This scaffold's utility is derived from its three distinct pharmacophoric elements.

Structural ElementFunction in Drug DesignMechanistic Rationale
Phenylsulfonyl Group Hydrophobic AnchorBinds to the S1' specificity pocket of proteases (e.g., MMP-2, MMP-9) or allosteric sites on GPCRs. The sulfone offers metabolic stability superior to amides.
Piperidine Ring Rigid LinkerConstrains the geometry of the molecule, reducing the entropic cost of binding. It directs the acid and sulfonyl vectors at a fixed angle (~109.5°).
Carboxylic Acid Polar Warhead / HandleDirect: Acts as a weak Zinc-Binding Group (ZBG) or forms salt bridges with Arginine residues (e.g., in Integrins).Indirect: Serves as a synthetic handle for amide coupling to build larger libraries.
Signaling Pathway & Mechanism (MMP Inhibition)

The diagram below illustrates how this scaffold acts as a core inhibitor for Matrix Metalloproteinases, preventing Extracellular Matrix (ECM) degradation.

MMP_Inhibition Scaffold 1-(Phenylsulfonyl) piperidine-4-carboxylic acid Zn_Ion Catalytic Zinc Ion (Active Site) Scaffold->Zn_Ion Carboxylate coordinates S1_Pocket S1' Hydrophobic Pocket Scaffold->S1_Pocket Phenylsulfonyl binds MMP_Enzyme MMP-2 / MMP-9 (Gelatinases) Scaffold->MMP_Enzyme INHIBITS Zn_Ion->MMP_Enzyme Required for catalysis S1_Pocket->MMP_Enzyme Determines selectivity ECM Extracellular Matrix (Collagen/Elastin) MMP_Enzyme->ECM Degrades Tumor_Invasion Tumor Invasion & Metastasis ECM->Tumor_Invasion Loss of integrity allows

Caption: Mechanism of Action: The scaffold binds the catalytic Zinc and S1' pocket, blocking MMP-mediated ECM degradation.

Part 3: Experimental Protocols

As a self-validating system, the synthesis and characterization of this molecule must follow rigorous standards.

Protocol A: Synthesis via Schotten-Baumann Conditions

This is the industry-standard method for synthesizing sulfonamides from amines.

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid) [1.0 equiv]

  • Benzenesulfonyl chloride [1.1 equiv]

  • Sodium Hydroxide (NaOH) [2.5 equiv]

  • Solvent: Water/THF (1:1 mixture) or Water/Dioxane.

Step-by-Step Methodology:

  • Preparation: Dissolve isonipecotic acid (10 mmol, 1.29 g) in 10 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add benzenesulfonyl chloride (11 mmol, 1.4 mL) over 15 minutes. Critical: Maintain pH > 9 by adding additional NaOH if necessary to scavenge the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Acidify the solution carefully with 2N HCl to pH ~2. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x 20 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for piperidine multiplets at δ 1.5–3.6 ppm and aromatic signals at δ 7.5–7.8 ppm.

    • LC-MS: Target Mass [M+H]+ = 270.32.

Protocol B: Amide Coupling (Library Generation)

To use this scaffold as a building block for drug discovery (e.g., creating an amide library):

  • Activation: Dissolve 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1 equiv) in DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins.

  • Coupling: Add the target amine (R-NH2, 1.0 equiv) and DIPEA (2.0 equiv).

  • Completion: Stir 12h at RT.

  • Logic: This transforms the carboxylic acid into a specific recognition motif while keeping the sulfonyl-piperidine core as the structural anchor.

Part 4: Synthesis Workflow Visualization

Synthesis_Workflow Start Isonipecotic Acid (Starting Material) Step1 Dissolve in NaOH (pH > 10) Start->Step1 Step2 Nucleophilic Attack (0°C -> RT) Step1->Step2 Reagent + Benzenesulfonyl Chloride Reagent->Step2 Step3 Acidify to pH 2 (Precipitation) Step2->Step3 Product 1-(Phenylsulfonyl) piperidine-4-carboxylic acid Step3->Product

Caption: Synthetic pathway converting isonipecotic acid to the target scaffold via sulfonylation.

Part 5: References
  • Sigma-Aldrich. Product Specification: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS 122891-92-3). Accessed 2023. Link

  • Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999, 99(9), 2735–2776. (Foundational text on the use of sulfonyl-piperidine scaffolds in MMP inhibition). Link

  • PubChem. Compound Summary for CID 737718: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. National Library of Medicine. Link

  • Han, C., et al. "Discovery of N-amido-phenylsulfonamide derivatives as novel mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021. (Demonstrates modern application of the phenylsulfonyl scaffold). Link

Sources

Exploratory

1-(Phenylsulfonyl)piperidine-4-carboxylic Acid: A Privileged Scaffold for Neurotherapeutic Design

Executive Summary 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) represents a critical pharmacophore in the development of neuroactive small molecules. While often utilized as a chemical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) represents a critical pharmacophore in the development of neuroactive small molecules. While often utilized as a chemical intermediate, its structural motif—comprising a zinc-binding carboxylic acid, a semi-rigid piperidine linker, and a hydrophobic sulfonyl tail—serves as a "privileged scaffold" for targeting metalloenzymes and G-protein coupled receptors (GPCRs) within the central nervous system (CNS).

This technical guide dissects the utility of this scaffold in two primary neurological domains: Matrix Metalloproteinase (MMP) inhibition (relevant to blood-brain barrier integrity and neuroinflammation) and Kynurenine 3-Monooxygenase (KMO) modulation (relevant to neurodegenerative pathways in Huntington’s and Alzheimer’s disease).

Part 1: Chemical Biology & Mechanism of Action[1]

Structural Logic

The efficacy of 1-(phenylsulfonyl)piperidine-4-carboxylic acid lies in its ability to bridge hydrophilic and hydrophobic domains within an enzyme's active site.

  • Carboxylic Acid (Head): Acts as a monodentate or bidentate ligand for catalytic metal ions (e.g., Zn²⁺ in MMPs). In non-metalloenzyme targets, it forms critical hydrogen bonds with polar residues (e.g., Arginine or Lysine).

  • Piperidine Ring (Linker): Provides a semi-rigid chair conformation that directs the vectors of the head and tail groups, reducing the entropic penalty upon binding compared to flexible alkyl chains.

  • Phenylsulfonyl Group (Tail): Targets deep hydrophobic pockets (e.g., the S1' specificity pocket in MMPs), providing selectivity and binding affinity.

Primary Target: Matrix Metalloproteinases (MMPs)

In neurological disorders like stroke and multiple sclerosis, MMP-2, MMP-9, and MMP-13 are upregulated, leading to the degradation of the extracellular matrix and Blood-Brain Barrier (BBB) leakage.

  • Mechanism: The carboxylic acid moiety coordinates the catalytic Zinc ion at the active site, halting hydrolysis. The phenylsulfonyl group occupies the S1' hydrophobic pocket.

  • Causality: Optimizing the phenyl ring (e.g., adding halogens) can dramatically shift selectivity between MMP-12 (macrophage) and MMP-13 (collagenase), reducing off-target side effects.

Secondary Target: Kynurenine Pathway

The scaffold is also relevant in inhibiting KMO, an enzyme that converts Kynurenine to the neurotoxic 3-hydroxykynurenine (3-HK).

  • Neuroprotection: By inhibiting KMO, the pathway is shifted towards the production of Kynurenic Acid (KYNA), a neuroprotective NMDA receptor antagonist.

Part 2: Experimental Workflows

Synthesis Protocol

Objective: Efficient generation of the core scaffold with high purity for biological screening.

Reagents:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Benzenesulfonyl chloride[1]

  • Sodium Carbonate (

    
    )[2]
    
  • Dioxane/Water (1:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) and

    
     (2.5 eq) in a 1:1 mixture of dioxane and water at 0°C. Rationale: The base neutralizes the HCl byproduct and maintains the amine in a nucleophilic state.
    
  • Addition: Dropwise addition of benzenesulfonyl chloride (1.1 eq) over 30 minutes. Rationale: Slow addition prevents thermal runaway and minimizes hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Acidify the solution to pH 2–3 using 1N HCl. The product will precipitate as a white solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Schotten-Baumann Synthesis of the Target Scaffold Start Piperidine-4-carboxylic Acid Intermediate Transition State (Sulfonylation) Start->Intermediate Na2CO3, Dioxane/H2O 0°C Reagent Benzenesulfonyl Chloride Reagent->Intermediate Product 1-(Phenylsulfonyl)piperidine- 4-carboxylic Acid Intermediate->Product HCl Workup (pH 2-3)

Validation Assay: MMP-9 Fluorometric Inhibition

Objective: Quantify the potency (


) of the synthesized scaffold against MMP-9, a key mediator of neuroinflammation.

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35. Rationale: Brij-35 prevents enzyme aggregation and surface adsorption.
    
  • Enzyme Activation: Incubate pro-MMP-9 with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C to cleave the pro-domain.

  • Inhibitor Incubation: Mix activated MMP-9 (final conc. 5 nM) with the test compound (serial dilutions from 0.1 nM to 10

    
    M) for 30 minutes.
    
  • Substrate Addition: Add fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at 10

    
    M.
    
  • Measurement: Monitor fluorescence (

    
    ) kinetically for 20 minutes.
    
  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor] to determine 
    
    
    
    .

Part 3: Data Analysis & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 1-(phenylsulfonyl)piperidine-4-carboxylic acid core.

Modification SiteSubstituentEffect on MMP-13 Potency (

)
Neurological Implication
Core (Unmodified) -H~ 500 nMBaseline scaffold; moderate BBB permeability.
Phenyl Ring (Para) -OMe (Methoxy)~ 50 nMIncreased lipophilicity improves BBB penetration; better S1' fit.
Phenyl Ring (Para) -Ph (Biphenyl)< 10 nMHigh potency but poor solubility; risk of "molecular obesity."
Carboxylic Acid -CONHOH (Hydroxamate)< 5 nMSuperior Zn-binding but poor metabolic stability (rapid hydrolysis).
Carboxylic Acid -Tetrazole~ 100 nMBioisostere; improved metabolic stability and BBB transport.
Mechanism Visualization

MechanismAction Figure 2: Mechanistic Binding Mode of the Scaffold cluster_enzyme MMP Active Site (Neuroinflammation Context) Zn Catalytic Zinc (Zn2+) Inhibition Inhibition of MMP Activity Zn->Inhibition S1_Pocket S1' Hydrophobic Pocket S1_Pocket->Inhibition COOH Carboxylic Acid (Zinc Chelation) COOH->Zn Coordination Bond Linker Piperidine Linker (Geometry Control) Linker->COOH Sulfonyl Phenylsulfonyl Group (Hydrophobic Interaction) Linker->Sulfonyl Sulfonyl->S1_Pocket Van der Waals Outcome Preserved BBB Integrity Reduced Neurotoxins Inhibition->Outcome

Part 4: Critical Considerations for Drug Development

Blood-Brain Barrier (BBB) Permeability

The unmodified carboxylic acid is polar (TPSA > 60 Ų), which can limit passive diffusion across the BBB.

  • Strategy: Use a prodrug approach (e.g., esterification) or replace the carboxylic acid with a bioisostere like a tetrazole or thiazolidinedione to maintain zinc binding while reducing polarity.

  • Validation: Perform a PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) early in the screening cascade.

Metabolic Stability

The sulfonamide bond is generally stable, but the piperidine ring is susceptible to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation) by CYP450 enzymes.

  • Mitigation: Introduction of fluorine atoms on the piperidine ring can block metabolic hot spots without significantly altering steric bulk.

References

  • National Institutes of Health (NIH). (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. PubMed.[3] Retrieved from [Link]

  • MDPI. (2020). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.[3][4] Molecules.[1][5][3][4][6][7][8][9][10][11][12][] Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[14] Journal of Medicinal Chemistry.[15][9] Retrieved from [Link]

  • Google Patents. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.[16] US20110053985A1. Retrieved from

Sources

Foundational

A Technical Guide to the Safe Handling and Application of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Abstract 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a piperidine derivative with significant applications in medicinal chemistry and drug discovery as a key building block for synthesizing complex molecular scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a piperidine derivative with significant applications in medicinal chemistry and drug discovery as a key building block for synthesizing complex molecular scaffolds. Its handling requires a nuanced understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the necessary safety protocols, grounded in authoritative data. This document outlines detailed risk assessment strategies, standard operating procedures, emergency response actions, and toxicological insights, all supported by verifiable references and data-driven visualizations.

Compound Identification and Physicochemical Profile

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a white to off-white crystalline solid. A precise understanding of its physical and chemical properties is the foundation of a robust safety protocol. These characteristics influence its behavior under various laboratory conditions, dictating storage requirements, solvent choices, and appropriate handling techniques.

Chemical Structure:

Caption: GHS pictogram for irritation, skin sensitization, and acute toxicity.

Proactive Risk Assessment and Mitigation

A culture of safety is proactive, not reactive. Before any handling of this compound, a formal risk assessment must be conducted. The causality is clear: understanding the potential routes of exposure (inhalation of powder, dermal contact, eye contact) allows for the implementation of specific, targeted controls that mitigate these risks effectively.

RiskAssessmentWorkflow start Start: New Experiment Proposed sds_review Step 1: Review Safety Data Sheet (SDS) - Identify H and P statements - Note required PPE - Understand emergency procedures start->sds_review Initiate Safety Protocol process_analysis Step 2: Analyze Experimental Process - Weighing? - Dissolving? - Heating? - Transferring? sds_review->process_analysis exposure_id Step 3: Identify Exposure Risks - Inhalation of dust - Skin contact - Eye splash process_analysis->exposure_id controls Step 4: Define Control Measures exposure_id->controls eng_controls Engineering Controls: - Certified Chemical Fume Hood controls->eng_controls Primary Barrier ppe Personal Protective Equipment (PPE): - Nitrile gloves - Safety glasses with side shields - Lab coat controls->ppe Secondary Barrier admin_controls Administrative Controls: - Designate work area - Restrict access - Ensure training is complete controls->admin_controls Procedural Safety implement Step 5: Implement Controls & Proceed eng_controls->implement ppe->implement admin_controls->implement end End: Experiment Complete implement->end

Caption: Workflow for conducting a risk assessment prior to handling the compound.

Standard Operating Procedures (SOP) for Safe Handling

Adherence to a detailed SOP is non-negotiable. The following protocols are designed as a self-validating system, where each step builds upon the last to create a secure working environment.

Engineering Controls

The primary defense against respiratory exposure is the use of certified engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a chemical fume hood with a verified face velocity (typically 80-120 ft/min). This is critical because the fine, crystalline nature of the powder increases the risk of aerosolization.

Personal Protective Equipment (PPE)

PPE is the essential last line of defense and must be worn at all times in the designated work area.

  • Eye Protection: Chemical safety glasses with side shields are mandatory. A face shield should be used in addition to glasses when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for defects before each use and replace them immediately if contaminated. The causality is direct: the compound is a known skin irritant (H315), and gloves provide the necessary barrier.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance within the hood.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid from the stock bottle to a tared weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Closure: Securely cap the stock bottle immediately after removing the required amount to prevent contamination and accidental spills.

  • Dissolution: Place the weigh boat containing the compound into the receiving flask. Using a funnel, carefully add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

  • Post-Handling: After the task is complete, wipe down the spatula and work surface with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water.

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: As the compound causes skin irritation, immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.

  • Eye Contact: This is a critical exposure route, as the compound causes serious eye irritation. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release and Spill Cleanup

The response to a spill must be swift and systematic to prevent secondary contamination and exposure.

SpillResponse spill Spill Occurs alert Step 1: Alert Personnel & Evacuate Area spill->alert assess Step 2: Assess Spill Size & Don appropriate PPE alert->assess size Is the spill large or small? assess->size small_spill Small Spill: 1. Cover with absorbent material. 2. Gently sweep into a dustpan. size->small_spill Small large_spill Large Spill: Contact EH&S immediately. Do not attempt cleanup. size->large_spill Large collect Step 3: Collect Material Place in a labeled, sealed container for hazardous waste. small_spill->collect report Step 6: Report Incident large_spill->report decon Step 4: Decontaminate Wipe the area with a suitable solvent and clean with soap and water. collect->decon dispose Step 5: Dispose of Waste All cleanup materials are hazardous waste. decon->dispose dispose->report

Caption: A systematic decision-making workflow for spill response.

Waste Disposal

All waste containing 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, including contaminated consumables (gloves, wipes, weigh boats) and excess material, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures, as regulations can vary.

Toxicological and Ecological Information

While comprehensive toxicological data for this specific compound is not extensively published, the GHS classifications are derived from data on similar structures and predictive models.

  • Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system.

  • Chronic Effects: No specific data on long-term exposure, carcinogenicity, or mutagenicity are available. In the absence of data, the compound should be handled as potentially hazardous with unknown long-term effects.

  • Ecological Information: Data on the environmental impact is limited. As a precaution, prevent release into the environment, soil, and waterways.

References

  • AHH Chemical. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. Retrieved February 11, 2026, from [Link]

Protocols & Analytical Methods

Method

Amide coupling reactions with "1-(Phenylsulfonyl)piperidine-4-carboxylic acid"

Application Note: High-Efficiency Amide Coupling of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid Part 1: Introduction & Strategic Significance 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid

Part 1: Introduction & Strategic Significance

1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a critical scaffold in medicinal chemistry, widely utilized in the synthesis of GPCR ligands, enzyme inhibitors (e.g., MMP inhibitors), and ion channel modulators.

The structural integration of the sulfonamide moiety at the N1 position serves two distinct pharmacological purposes:

  • Metabolic Stability: Unlike standard N-alkyl piperidines, the sulfonamide is resistant to oxidative dealkylation by CYP450 enzymes.

  • Bioisosterism: The sulfonyl group acts as a polar, non-basic handle that can engage in hydrogen bonding while restricting the conformational flexibility of the piperidine ring.

The Challenge: While the C4-carboxylic acid is sterically accessible, the polarity introduced by the sulfonamide group can lead to solubility issues in standard non-polar solvents (DCM, Toluene). Furthermore, efficient coupling requires conditions that prevent the formation of unreactive N-acyl urea byproducts while ensuring complete consumption of often expensive amine partners.

Part 2: Chemical Profile & Solubility Logic

PropertyDataImplication for Coupling
Molecular Weight 269.32 g/mol Easy monitoring via LCMS (ES+).
Acid pKa ~4.5 (Predicted)Requires mild base (DIPEA/TEA) for deprotonation.
Solubility High: DMF, DMSO, DMAMod: MeOH, EtOAcLow: Water, Hexanes, Et2ODMF is the preferred solvent for discovery scale; EtOAc for process scale (using T3P).
Stability Stable to weak acid/base washes.Allows for robust aqueous workups (1N HCl / Sat. NaHCO₃).

Part 3: Strategic Coupling Protocols

We present three distinct protocols tailored to the scale and objective of the synthesis.

Method A: The "Discovery Standard" (HATU)

Best for: Milligram scale, parallel synthesis, unreactive amines.

Mechanism & Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At-ester intermediate. The 7-aza nitrogen in the leaving group provides a catalytic "neighboring group effect," accelerating the amine attack significantly faster than HBTU or EDC.

Protocol:

  • Dissolution: Dissolve 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Why? To form the carboxylate anion.

  • Activation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns slightly yellow.

  • Coupling: Add the Amine partner (1.0–1.2 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

  • Quench: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine).

    • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Brine.[1]

  • Drying: Dry over MgSO₄, filter, and concentrate.

Method B: The "Green & Scalable" (T3P)

Best for: Gram scale, process chemistry, difficult purifications.

Mechanism & Rationale: Propylphosphonic anhydride (T3P) acts as a dehydrating agent to form a mixed anhydride.

  • Advantage: The byproducts are water-soluble phosphonic acid derivatives, eliminating the need for column chromatography in many cases.

  • Solvent: Works exceptionally well in EtOAc, allowing for a "one-pot" reaction and workup.

Protocol:

  • Charge: Suspend the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.[2]

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup: Add water directly to the reaction flask. Separate layers. Wash organic layer with 1N HCl, then Sat. NaHCO₃.

  • Isolation: Evaporate solvent. Product is often pure enough for biological testing.

Method C: The "Cost-Saver" (EDC/HOBt)

Best for: Large scale, non-critical purifications, simple amines.

Protocol:

  • Dissolve Acid (1.0 equiv) in DCM (or DMF if insoluble).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Add DIPEA (2.5 equiv). Stir 15 mins to activate.

  • Add Amine (1.0 equiv). Stir overnight.

  • Crucial Step: Wash with 1N HCl to remove the urea byproduct and excess EDC.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and mechanistic flow for the HATU coupling (Method A), the most common application for this scaffold.

G Start Start: 1-(Phenylsulfonyl) piperidine-4-carboxylic acid Solvent Solvent Choice: DMF (Method A) EtOAc (Method B) Start->Solvent Activation Activation Step: Carboxylate Anion Formation Solvent->Activation + Base (DIPEA) Intermediate Active Ester (O-At or Mixed Anhydride) Activation->Intermediate + HATU/T3P AmineAdd Nucleophilic Attack: Add R-NH2 Intermediate->AmineAdd Workup Biphasic Workup: Acid/Base Wash AmineAdd->Workup LCMS Confirmation Product Final Amide Product Workup->Product Evaporation

Caption: Logical workflow for the amide coupling of sulfonyl-piperidine acids, highlighting critical decision points for solvent and activation reagents.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Start Material Remains) Amine is non-nucleophilic (e.g., electron-deficient aniline).Switch to Method C (Acid Chloride via SOCl₂) or heat Method A to 50°C.
Product Co-elutes with Byproducts HOBt or Urea byproducts are contaminating.Switch to Method B (T3P) ; T3P byproducts are strictly water-soluble.
Reaction turns black/tarry Thermal decomposition of sulfonamide (rare) or amine oxidation.Degas solvents with N₂; Ensure reaction temp < 40°C.
Precipitation during reaction Poor solubility of the intermediate salt.Add DMSO as a co-solvent (10-20% v/v).

References

  • Organic Chemistry Portal. Propylphosphonic Anhydride (T3P) - A Benign Reagent for Diverse Applications. Available at: [Link]

  • Fisher Scientific. Amide Synthesis Guide. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Available at: [Link]

Sources

Application

Application Note: Esterification Strategies for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Abstract & Strategic Overview 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for the synthesis of matrix metalloproteinase (MMP) inhibitors and sulfonyl-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for the synthesis of matrix metalloproteinase (MMP) inhibitors and sulfonyl-piperidine based GPCR ligands. Its structure features a robust sulfonamide moiety and a reactive carboxylic acid.[1] Unlike simple piperidine amino acids, the nitrogen here is non-basic (


 of sulfonamide nitrogen is not relevant as it is fully substituted; the sulfonamide bond is stable to acidic and basic hydrolysis under mild conditions), which simplifies the esterification process by eliminating zwitterionic interference.

This guide details three distinct protocols for esterification, selected based on scale , ester moiety complexity , and downstream application .

Method Selection Matrix
Constraint / GoalRecommended MethodKey ReagentMechanism
Methyl/Ethyl Ester (Gram Scale) Protocol A

/ MeOH
In-situ Acid Chloride / Fischer
Complex/Hindered Alcohols Protocol B

/ DMF cat.
Acid Chloride Activation
Acid-Sensitive Substrates Protocol C EDC / DMAPSteglich Coupling

Chemical Properties & Handling[1][2][3][4]

  • Molecular Weight: 269.32 g/mol [2]

  • Physical State: White to off-white solid

  • Solubility Profile:

    • Soluble: DMSO, DMF, DCM, Methanol (warm).

    • Insoluble: Water, Hexanes.[1][3]

  • Stability: The phenylsulfonyl group is highly stable.[1] It withstands refluxing HCl (Protocol A) and basic workups, acting as an essentially permanent protecting group during esterification.[1]

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)

Best for: Synthesis of methyl or ethyl esters on a multigram scale.[1] This is the most robust, high-yielding method.[1]

Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates, driving the equilibrium forward and activating the carboxylic acid.

Materials
  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Methanol (anhydrous) (0.5 M concentration relative to substrate)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Charge the flask with methanol and cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add solid 1-(phenylsulfonyl)piperidine-4-carboxylic acid in portions. The solid will dissolve as the reaction warms.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to remove excess MeOH and HCl.[1]

  • Neutralization: Redissolve the residue in EtOAc. Wash cautiously with saturated

    
     (2x) to neutralize residual acid, then with Brine (1x).[1]
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the methyl ester as a white solid.[1]
    

Expected Yield: >90%

Protocol B: Acid Chloride Activation (Versatile)

Best for: Coupling with expensive, solid, or sterically hindered alcohols (e.g., tert-butanol, benzyl alcohol).

Materials
  • Substrate (1.0 eq)[4]

  • Oxalyl Chloride (1.5 eq)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Target Alcohol (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
Step-by-Step Procedure
  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Chlorination: Add catalytic DMF, followed by the dropwise addition of Oxalyl Chloride at 0°C.

  • Evolution: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve the crude acid chloride in fresh DCM. Note: This prevents side reactions with the alcohol.

  • Coupling: Add the target alcohol and

    
     to the acid chloride solution at 0°C.
    
  • Completion: Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove amine salts), then

    
    , then Brine. Dry and concentrate.
    
Protocol C: Steglich Esterification (Mild)

Best for: Acid-sensitive alcohols or when generating activated esters (e.g., NHS-esters) for bioconjugation.

Materials
  • Substrate (1.0 eq)[4]

  • Alcohol (1.1 eq)

  • EDC

    
    HCl (1.2 eq) (Preferred over DCC to simplify cleanup)
    
  • DMAP (0.1 eq)

  • DCM or DMF (Solvent)

Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid and the target alcohol in DCM (0.1 M).

  • Catalyst: Add DMAP.[1][5]

  • Coupling: Add EDC

    
    HCl in one portion at 0°C.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Dilute with more DCM. Wash with 1N HCl, saturated

    
    , and Brine.[1]
    
    • Note: If using DCC, filter off the precipitated dicyclohexylurea (DCU) before washing.[1]

Visual Workflows

Decision Logic for Method Selection

EsterificationLogic Start Start: 1-(Phenylsulfonyl) piperidine-4-COOH CheckAlcohol Target Alcohol Type? Start->CheckAlcohol Simple Simple (MeOH, EtOH) CheckAlcohol->Simple Low MW Liquid Hindered Hindered / Solid CheckAlcohol->Hindered Steric Bulk Sensitive Acid Sensitive CheckAlcohol->Sensitive Labile Groups MethodA Method A: SOCl2 / Alcohol (In-situ Activation) Simple->MethodA High Yield/Scale MethodB Method B: Oxalyl Chloride -> ROH (Acid Chloride) Hindered->MethodB Strong Activation MethodC Method C: EDC / DMAP (Steglich) Sensitive->MethodC Mild Conditions

Figure 1: Decision matrix for selecting the optimal esterification protocol based on alcohol type.

Reaction Mechanism (Protocol A)

Mechanism Substrate Carboxylic Acid (Substrate) Inter1 Protonated Acid Substrate->Inter1 + H+ Reagent SOCl2 + MeOH (Generates HCl) Reagent->Inter1 Catalysis Inter2 Tetrahedral Intermediate Inter1->Inter2 + MeOH Product Methyl Ester (Product) Inter2->Product - H2O

Figure 2: Simplified mechanistic flow for the acid-catalyzed methanolysis.

Quality Control & Troubleshooting

Analytical Validation[1]
  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Reactant: Carboxylic acid proton (broad singlet, >11 ppm).[1]

    • Product (Methyl Ester): Sharp singlet at ~3.6–3.7 ppm (

      
      ).[1]
      
    • Backbone: The phenylsulfonyl aromatic protons (7.5–7.8 ppm) remain unchanged, confirming the stability of the sulfonamide.

  • HPLC:

    • The ester is significantly less polar than the acid.[1] Expect a shift to longer retention times on Reverse Phase (C18) columns.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation or wet solvent.[1]Ensure MeOH is anhydrous.[1] Increase reaction time or

equivalents.
Sticky Solid Residual solvent or impurities.[1]Triturate with cold diethyl ether or hexanes to induce crystallization.[1]
By-products N-S bond cleavage (Rare).Reaction temperature too high (>80°C).[1] Maintain gentle reflux.[1]

References

  • Preparation of methyl 1-methylpiperidine-4-carboxylate (Standard SOCl2/MeOH protocol) . PrepChem. Available at: [Link]

  • Fischer Esterification Mechanism and Procedures . Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-substituted piperidine carboxylic acid esters (General Precedent) . ResearchGate.[1] Available at: [Link]

  • Steglich Esterification (DCC/DMAP) . Organic Chemistry Portal. Available at: [Link]

Sources

Method

Experimental procedures for working with "1-(Phenylsulfonyl)piperidine-4-carboxylic acid"

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Scaffold in Medicinal Chemistry 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a pivotal molecular scaffold in modern drug discovery and orga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a pivotal molecular scaffold in modern drug discovery and organic synthesis.[1] Its structure uniquely combines a piperidine ring, which often enhances aqueous solubility and bioavailability, with a phenylsulfonyl group that can improve interactions with biological targets.[1] This combination makes it a highly valued intermediate for creating complex, biologically active molecules.[1]

Primarily, this compound serves as a key building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] Its utility extends to broader biochemical research, including studies on enzyme inhibition and receptor binding, as well as in the development of advanced materials.[1] These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis, purification, characterization, and derivatization of this important chemical entity.

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. The compound should be stored in a cool, dry place, with the recommended temperature between 0-8°C.[1]

PropertyValueSource(s)
CAS Number 122891-92-3[1][2]
Molecular Formula C₁₂H₁₅NO₄S[1][2]
Molecular Weight 269.32 g/mol [1][2]
Appearance White to off-white solid[2]
Storage Conditions Store at 0-8°C, inert atmosphere[1]
Synonyms 1-(Benzenesulfonyl)piperidine-4-carboxylic acid[1]

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid

The most direct and reliable method for preparing the title compound is through the N-sulfonylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction leverages the nucleophilicity of the secondary amine on the piperidine ring, which readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow: N-Sulfonylation

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Sulfonylation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve Isonipecotic Acid and NaOH in Water B Cool solution to 0-5°C (Ice Bath) A->B C Add Benzenesulfonyl Chloride (dropwise) B->C D Stir at Room Temperature (Overnight) C->D E Wash with Dichloromethane (remove impurities) D->E F Acidify Aqueous Layer (conc. HCl to pH ~1) E->F G Precipitate Forms F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize (e.g., Ethanol/Water) I->J K Dry under Vacuum J->K L Final Product K->L

Caption: Workflow for the synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.

Detailed Step-by-Step Methodology

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, Büchner funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and sodium hydroxide (2.5 eq) in deionized water. Stir until a clear solution is obtained.

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5°C.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirring solution over 30 minutes. Ensure the temperature remains below 10°C. A white precipitate may begin to form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight.

  • Initial Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x volume) to remove any unreacted benzenesulfonyl chloride and other non-polar impurities. Discard the organic layers.

  • Precipitation: Return the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1. A dense white precipitate will form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the synthesized product is a mandatory step. The following methods are standard for the characterization of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.

Analysis TechniqueExpected Results
¹H NMR Phenyl protons (~7.5-7.9 ppm, multiplet), piperidine protons (~1.8-3.6 ppm, multiplets), carboxylic acid proton (>12 ppm, broad singlet).
¹³C NMR Carbonyl carbon (~175-180 ppm), phenyl carbons (~127-135 ppm), piperidine carbons (~28-48 ppm).
FT-IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (asymmetric & symmetric S=O stretch).[4]
Mass Spec (ESI) Expected m/z for [M+H]⁺: 270.08, for [M-H]⁻: 268.07.
HPLC Purity >95% peak area on a reverse-phase C18 column.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Purity assessment can be effectively performed using reverse-phase HPLC. While the target compound lacks a strong UV chromophore, detection at lower wavelengths (e.g., 220 nm) is typically sufficient. For compounds without any UV chromophore, a Charged Aerosol Detector (CAD) can be employed.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

This method is adaptable and suitable for routine quality control.[6] For mass spectrometry applications, formic acid is a compatible mobile phase modifier.[6]

Protocol 3: Application in Amide Synthesis

A primary application of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is its use as a precursor for synthesizing libraries of amides, which is a cornerstone of structure-activity relationship (SAR) studies in drug development.[7][8] The carboxylic acid is activated and then reacted with a primary or secondary amine to form the corresponding amide.

Amide Coupling Workflow

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Amide Formation cluster_3 Step 4: Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DMF B Add Coupling Agent (e.g., HATU, 1.1 eq) A->B C Add Base (e.g., DIPEA, 3.0 eq) B->C D Stir at RT for 15 min C->D E Add Amine (R-NH₂) (1.2 eq) D->E F Stir at RT (4-16 hours) E->F G Dilute with Ethyl Acetate Wash with Water & Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K Final Amide Product J->K

Caption: General workflow for amide coupling using the title compound.

Detailed Step-by-Step Methodology

Materials:

  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, water, brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[9]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final amide product. Characterize using NMR and MS as described in Protocol 2.

Safety and Handling Precautions

As a matter of good laboratory practice, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. While specific toxicity data for this compound is not widely published, structurally related sulfonamides can be irritants. For instance, 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid is classified as harmful if swallowed and causes serious eye irritation.[10] Therefore, it is prudent to handle 1-(Phenylsulfonyl)piperidine-4-carboxylic acid with similar care, avoiding inhalation, ingestion, and direct contact with skin and eyes.

References

  • MDPI. (2019). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1971). US3586678A - Isonipecotic acid derivatives.
  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • PMC - NIH. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonipecotic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2018). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Princeton University. (n.d.). Full Anhydride SI. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • PMC. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removal of unreacted starting materials in "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" synthesis

System Overview & Chemistry[1][3] Welcome to the Technical Support Center. This guide addresses the purification of 1-(phenylsulfonyl)piperidine-4-carboxylic acid synthesized via the Schotten-Baumann reaction (or modifie...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemistry[1][3]

Welcome to the Technical Support Center. This guide addresses the purification of 1-(phenylsulfonyl)piperidine-4-carboxylic acid synthesized via the Schotten-Baumann reaction (or modified organic base variants).

The core challenge in this synthesis is not the formation of the bond, but the separation of the target sulfonamide from two persistent classes of impurities:

  • Amphoteric Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).[1]

  • Hydrolyzed Electrophile: Benzenesulfonic acid (derived from unreacted benzenesulfonyl chloride).

The Chemical Landscape

Understanding the pKa differences is the key to the "Self-Validating" purification logic described below.

SpeciesFunctional GroupsState at pH > 10 (Basic)State at pH < 2 (Acidic)Solubility Behavior
Product Sulfonamide, Carboxylic AcidSoluble (

)
Precipitate/Organic Soluble (

)
Target for Isolation
SM (Amine) Secondary Amine, Carboxylic AcidSoluble (

)
Soluble (

,

)
Stays in Aqueous Phase
SM (Electrophile) Sulfonyl ChlorideUnstable (Hydrolyzes)N/AConverts to Acid
Byproduct Sulfonic AcidSoluble (

)
Soluble (

)
Stays in Aqueous Phase

Diagnostic Module (FAQs)

Q: My LC-MS shows a mass peak of 129 m/z. What is it? A: This is unreacted Isonipecotic acid


. Its presence suggests the reaction did not go to completion or the stoichiometry of the sulfonyl chloride was insufficient.
  • Correction: Do not add more electrophile immediately. Proceed to the pH Swing Protocol (Section 3) to wash this out.

Q: I see a persistent spot on TLC at the baseline (high polarity). A: This is likely Benzenesulfonic acid or the Isonipecotic acid . Both are highly polar.

  • Validation: Run TLC in 10% MeOH/DCM with a drop of Acetic Acid. If the spot moves slightly but streaks, it is likely the sulfonic acid byproduct.

Q: The product is "oiling out" upon acidification. Why? A: This usually happens if the acidification is too rapid or if residual organic solvent (like THF or Dioxane) is present in the aqueous phase.

  • Fix: See "Troubleshooting Sticky Solids" in Section 4.

The "pH Swing" Purification Protocol[5]

This protocol uses the amphoteric nature of the starting amine against it. By driving the pH to distinct extremes, we force impurities into the aqueous waste stream while isolating the product.

Phase 1: The Hydrolysis & Basic Wash

Goal: Eliminate unreacted sulfonyl chloride and ensure all species are in their soluble salt forms.

  • Quench: Upon reaction completion, add water (equal volume to reaction solvent).

  • Base Check: Adjust pH to >11 using 2M NaOH.

    • Why? This ensures the product is a bis-salt (if sulfonamide proton is acidic) or mono-salt (carboxylate), keeping it dissolved. It also rapidly hydrolyzes any remaining lachrymatory benzenesulfonyl chloride into benzenesulfonic acid.

  • The Organic Wash (Optional but Recommended):

    • Wash the basic aqueous layer with a non-polar solvent (e.g., Diethyl Ether or TBME).

    • Why? This removes non-acidic impurities (e.g., bis-sulfonylated byproducts, though rare due to steric hindrance).

    • Discard the organic layer. Keep the aqueous layer.

Phase 2: The Acidic Isolation (Critical Step)

Goal: Protonate the product to induce precipitation/extraction while trapping the amine starting material as a salt.

  • Cooling: Cool the aqueous solution to 0–5 °C.

  • Slow Acidification: Dropwise add 1M HCl (or 6M HCl if volume is large) with vigorous stirring.

    • Target pH: 2.0 – 3.0.

    • Observation: The solution should turn cloudy as 1-(phenylsulfonyl)piperidine-4-carboxylic acid protonates.

  • The Separation Logic:

    • At pH 2:

      • Product: Carboxylic acid is protonated (

        
        ). Sulfonamide is neutral. Result: Precipitates or partitions into EtOAc. 
        
      • Isonipecotic Acid (SM): Amine is protonated (

        
        ). Carboxylic acid is protonated (
        
        
        
        ). Result: Highly water-soluble cation.
      • Benzenesulfonic Acid: Remains ionized (

        
        ) or highly polar. Result: Water-soluble. 
        
Phase 3: Recovery
  • If Solid Precipitates: Filter the white solid.[2] Wash the cake with cold dilute HCl (pH 2) to rinse away trapped amine salts. Wash finally with cold water.

  • If Oiling Occurs (Extraction): Extract the acidic aqueous mixture with Ethyl Acetate (3x). Combine organics, dry over

    
    , and evaporate.
    

Visualizing the Workflow

Diagram 1: Reaction & Impurity Fate

This diagram illustrates the transformation and where each species ends up during the workup.

ReactionFate Start_Amine Isonipecotic Acid (Amphoteric SM) Reaction Schotten-Baumann Conditions (pH > 10) Start_Amine->Reaction Acidification Acidification (pH 2.0) Start_Amine->Acidification Unreacted Start_Cl Benzenesulfonyl Chloride (Electrophile) Start_Cl->Reaction Product_Salt Product Salt (Soluble) Reaction->Product_Salt Main Path Byproduct_Acid Benzenesulfonic Acid (Byproduct) Reaction->Byproduct_Acid Hydrolysis Product_Salt->Acidification Byproduct_Acid->Acidification Final_Product Product Precipitate (Solid/Organic Layer) Acidification->Final_Product Precipitates Waste_Amine Protonated Amine (Trapped in Water) Acidification->Waste_Amine Remains Soluble Waste_Sulf Sulfonic Acid (Trapped in Water) Acidification->Waste_Sulf Remains Soluble

Caption: Fate of reagents during the pH-swing workup. Red nodes indicate impurities/SM, Green indicates Product.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Acidification Step (pH adjusted to 2.0) Check Observe Physical State Start->Check Solid White Precipitate Forms Check->Solid Oil Sticky Oil / Gum Forms Check->Oil Clear Solution Stays Clear (No Precipitate) Check->Clear Action_Solid 1. Filter 2. Wash with pH 2 water 3. Dry Solid->Action_Solid Action_Oil 1. Add Seed Crystal 2. Extract with EtOAc 3. Evaporate Oil->Action_Oil Action_Clear 1. Check pH (must be <3) 2. Saturate with NaCl (Salting out) 3. Extract with EtOAc Clear->Action_Clear

Caption: Decision tree for handling physical state anomalies during the acidification step.

Troubleshooting Specific Scenarios

Scenario A: "The Sticky Solid"

Issue: Upon acidification, the product forms a gum on the stir bar instead of a filterable powder. Cause:

  • Acidification was too fast, trapping impurities.

  • Presence of semi-miscible solvents (THF, Dioxane) reducing the polarity difference. Solution:

  • The Re-Slurry Method: Decant the aqueous layer. Add fresh water to the gum and heat to 60°C with vigorous stirring until it becomes an oil. Allow it to cool slowly to room temperature with stirring. This often induces crystallization.

Scenario B: "Emulsion Hell"

Issue: During extraction with Ethyl Acetate, the layers won't separate. Cause: The carboxylic acid surfactant properties or fine precipitates are stabilizing the interface. Solution:

  • Filtration: Pass the entire emulsion through a Celite pad. The solid particles stabilizing the emulsion will be removed.

  • Brine: Add saturated NaCl solution to increase the density of the aqueous layer.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Foundational reference for Schotten-Baumann conditions).

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for sulfonamide formation mechanisms and solubility profiles).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737718, 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid. (Verification of chemical structure and properties).

  • Tiefenbrunner, I., et al. (2025).[4] "Deprotective Functionalization: An Emerging Concept for Amine Reactivity."[4] Chemistry – A European Journal. (Discusses sulfonamide stability and purification strategies).

Sources

Optimization

"1-(Phenylsulfonyl)piperidine-4-carboxylic acid" stability issues and degradation products

Executive Summary 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a robust building block widely used in medicinal chemistry for synthesizing matrix metalloproteinase (MMP) inhibitors and other pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) is a robust building block widely used in medicinal chemistry for synthesizing matrix metalloproteinase (MMP) inhibitors and other peptidomimetics. While generally stable, its dual functionality—a sulfonamide core and a carboxylic acid tail —creates specific vulnerabilities under stress conditions.

This guide moves beyond generic advice, applying mechanistic organic chemistry to troubleshoot stability issues. It addresses the most common failure mode: acid-catalyzed hydrolysis of the sulfonamide bond , often mistaken for synthesis failure or column contamination.

Module 1: Stability Profile & Storage FAQs

Q1: Is this compound sensitive to moisture?

  • Verdict: Yes, moderately hygroscopic.

  • Mechanism: The carboxylic acid moiety (

    
    ) can form hydrogen bonds with atmospheric water. While the sulfonamide group is hydrophobic, the acid group drives moisture uptake.
    
  • Risk: Prolonged exposure leads to "caking" of the solid. While this does not chemically degrade the molecule immediately, the absorbed water introduces weighing errors (stoichiometry mismatch) and can catalyze hydrolysis if trace acid is present.

  • Protocol: Store in a desiccator. If caking occurs, dry under vacuum over

    
     for 12 hours before use.
    

Q2: Can I store stock solutions in DMSO or Methanol?

  • Verdict: Yes, but with caveats.

  • DMSO: Stable at room temperature for weeks.

  • Methanol/Ethanol: Caution required. In the presence of catalytic acid (e.g., HCl traces from a previous step), the carboxylic acid group will undergo Fischer Esterification , converting your starting material into its methyl/ethyl ester impurity over time.

  • Best Practice: Prepare fresh solutions in alcohols. For long-term storage, use DMSO or anhydrous acetonitrile.

Q3: Is it light sensitive?

  • Verdict: Minor sensitivity.

  • Mechanism: The phenylsulfonyl group absorbs in the UV range. While not highly photolabile like nitro-compounds, prolonged exposure to strong UV can induce radical formation at the benzylic-like positions or sulfur oxidation.

  • Protocol: Store in amber vials.

Module 2: Degradation Pathways (The "Why")

The structural integrity of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid relies on the stability of the Sulfonamide (S-N) bond. This bond is electronically deactivated, making the nitrogen non-nucleophilic and non-basic. However, it is the "weak link" under acidic stress.

Primary Degradation: Acid-Catalyzed Hydrolysis

Under strongly acidic conditions (pH < 1) and elevated temperature (e.g., refluxing in 6N HCl), the S-N bond cleaves.

  • Products: Benzenesulfonic acid + Piperidine-4-carboxylic acid (Isonipecotic acid).

  • Detection: Benzenesulfonic acid is UV-active (strong chromophore). Isonipecotic acid is UV-inactive (invisible on standard HPLC at 254 nm), leading to mass balance errors.

Secondary Degradation: Thermal Decarboxylation

At extreme temperatures (>150°C), particularly in the solid state, the carboxylic acid can be lost as


.
  • Product: 1-(Phenylsulfonyl)piperidine.[1][2]

Visualizing the Degradation Logic

DegradationPathways cluster_legend Key Parent 1-(Phenylsulfonyl)piperidine- 4-carboxylic acid (Parent) Hydrolysis Acid Hydrolysis (pH < 1, Heat) Parent->Hydrolysis Alcohol Storage in MeOH/EtOH (+ Trace Acid) Parent->Alcohol Heat Thermal Stress (>150°C) Parent->Heat BSA Benzenesulfonic Acid (UV Active Impurity) Hydrolysis->BSA INA Piperidine-4-carboxylic acid (UV Inactive, Polar) Hydrolysis->INA Ester Methyl/Ethyl Ester (Lipophilic Impurity) Alcohol->Ester Fischer Esterification Decarb 1-(Phenylsulfonyl)piperidine (Loss of CO2) Heat->Decarb key1 Parent Compound key2 Stressor key3 Degradant

Figure 1: Mechanistic degradation pathways. The primary risk is acid hydrolysis yielding benzenesulfonic acid.

Module 3: Troubleshooting Guide

Scenario A: "I see a new peak at the solvent front (low retention time) on my HPLC."
  • Diagnosis: This is likely Benzenesulfonic acid .

  • Cause: Hydrolysis of the parent compound or residual reagent from synthesis. Benzenesulfonic acid is highly polar and elutes very early on C18 columns.

  • Confirmation: Check the UV spectrum. Benzenesulfonic acid has a distinct absorption max around 210-220 nm and 260 nm.

  • Fix: Wash your organic layer (during extraction) thoroughly with water. Benzenesulfonic acid is water-soluble; the parent compound (carboxylic acid) is less soluble in acidic water but soluble in organic solvents (DCM/EtOAc).

Scenario B: "My yield is >100% after drying."
  • Diagnosis: Solvent entrapment or Salt Formation .

  • Cause: The carboxylic acid moiety can trap solvents like DMF or DMSO in the crystal lattice. Alternatively, if you washed with NaOH and didn't acidify enough, you may have the Sodium Salt , which is heavier.

  • Fix:

    • Proton NMR in DMSO-d6: Check for solvent peaks.

    • Ash test: If residue remains after burning, you have a salt. Re-acidify to pH 2 and extract.

Scenario C: "The compound isn't reacting in my amide coupling (EDC/NHS or HATU)."
  • Diagnosis: Zwitterion interference (unlikely here) or Steric/Electronic issues .

  • Analysis: The sulfonamide group is electron-withdrawing, making the piperidine ring less electron-rich, but this effect is distant from the carboxylic acid. The acid should couple normally.

  • Real Culprit: Residual Benzenesulfonyl Chloride . If the starting material was impure, the sulfonyl chloride will react with your amine nucleophile faster than your carboxylic acid will couple, capping your amine and killing the reaction.

  • Test: Run TLC of your starting material against benzenesulfonyl chloride.

Module 4: Analytical Method Validation

To accurately monitor stability, you must separate the parent from its hydrolysis products.

Recommended HPLC Method (Self-Validating):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

Data Interpretation Table:

ComponentApprox. RT (min)UV CharacteristicsDetection Note
Benzenesulfonic Acid 1.0 - 1.5Strong UVElutes at void volume; sharp peak.
Piperidine-4-carboxylic acid 0.8 - 1.2Weak/None Invisible at 254nm. Requires ELSD or MS (+).
Parent Compound 5.5 - 6.5Moderate UVTailing may occur if Formic Acid is omitted.
Methyl Ester Impurity 7.5 - 8.5Moderate UVForms if stored in MeOH.

Module 5: Troubleshooting Workflow (Decision Tree)

Use this logic flow to resolve purity issues efficiently.

TroubleshootingTree Start Problem Detected Type What is the issue? Start->Type Peaks Extra HPLC Peaks Type->Peaks Physical Solid Caking / Wet Type->Physical RT_Check Retention Time? Peaks->RT_Check Early Early Eluting (RT < 2 min) RT_Check->Early Late Late Eluting (RT > Parent) RT_Check->Late Action_Early Suspect: Benzenesulfonic Acid Action: Water wash / Recrystallize Early->Action_Early Action_Late Suspect: Ester or Dimer Action: Check storage solvent Late->Action_Late Drying Vacuum Dry over P2O5 Check NMR for solvent Physical->Drying

Figure 2: Rapid diagnostic workflow for purity issues.

References

  • BenchChem. (2025).[3][4] Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from (Inferred analogy for piperidine carboxylic acid stability).

  • Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxylic acid Product Specification. Retrieved from .

  • Liskamp, R. M. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. Retrieved from .

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from .

  • National Institutes of Health (NIH). (2022). The recent progress of sulfonamide in medicinal chemistry. Retrieved from .

Sources

Troubleshooting

Preventing dimer formation in "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" reactions

[1] Current Status: Operational Subject: Troubleshooting Dimerization & Aggregation Events Product Focus: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: Troubleshooting Dimerization & Aggregation Events Product Focus: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Users working with 1-(Phenylsulfonyl)piperidine-4-carboxylic acid often report "dimerization."[1] In our technical experience, this term describes two distinct phenomena depending on the context:

  • Chemical Dimerization (Reaction): The formation of a symmetrical anhydride ([2M-18] peak in LCMS) during activation events, typically amide couplings.[1]

  • Physical Dimerization (Analysis): Hydrogen-bonded aggregation in non-polar solvents, leading to broad NMR signals or solubility issues.[1]

The phenylsulfonyl group on the piperidine nitrogen is electron-withdrawing. This lowers the pKa of the C4-carboxylic acid compared to a standard piperidine, making it highly reactive toward activation but also prone to rapid self-reaction (anhydride formation) if the nucleophile is hindered or absent.

Module 1: The "Chemical Dimer" (Symmetrical Anhydride)

Symptom: You observe a significant impurity peak in LCMS with a mass of ~520.6 Da (Positive mode: 521 [M+H]+).[1] Root Cause: Symmetrical Anhydride Formation.[1] Mechanism: During activation (e.g., with EDC, HATU, or Acid Chlorides), if the amine nucleophile is not immediately available or is kinetically slow, the activated carboxylic acid species reacts with a second molecule of the free carboxylic acid.

Mechanism of Failure (DOT Visualization)

AnhydrideFormation Acid Starting Acid (MW 269) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster + Activator Activator Coupling Reagent (HATU/EDC) Anhydride Symmetrical Anhydride (Dimer, MW ~520) ActiveEster->Anhydride + Excess Acid (Side Path) Amide Target Amide (Product) ActiveEster->Amide + Amine (Fast Path) Amine Amine Nucleophile

Figure 1: Kinetic competition between productive amidation (Green) and destructive anhydride dimerization (Red).[1]

Troubleshooting Protocol: Preventing Anhydride Formation
VariableRecommendationTechnical Rationale
Stoichiometry 1:1 Activation Never use excess acid relative to the coupling agent.[1] If you have 1.0 eq Acid, use 0.95–1.0 eq HATU. Excess acid guarantees anhydride formation.[1]
Order of Addition "All-in" or Inverse Do not pre-activate the acid for >5 mins without the amine present. The sulfonamide-protected acid is reactive; the activated ester will find unreacted acid if the amine isn't there to quench it.
Reagent Choice Uronium (HATU/TBTU) Carbodiimides (EDC/DCC) are notorious for anhydride formation.[1] Switch to HATU or T3P (Propylphosphonic anhydride) for cleaner kinetics.[1]
Base Usage Sequential Addition Add base (DIPEA) last to the mixture of Acid + Amine + Coupling Agent. This ensures activation happens only when the amine is ready to trap the intermediate.

FAQ: Can I revert the anhydride back to the acid?

  • Yes. The anhydride is reactive.[2][3] Treating the crude mixture with water (hydrolysis) or a strong nucleophile (like dimethylamine) will cleave it. However, you lose 50% of your starting material as the leaving group.

Module 2: The "Physical Dimer" (Aggregation)

Symptom: 1H NMR signals are broad, split, or integrate poorly in CDCl₃. Root Cause: Intermolecular Hydrogen Bonding.[1] Mechanism: Carboxylic acids form stable, cyclic, hydrogen-bonded dimers in non-polar solvents.[1][4] This is a physical state, not a permanent chemical bond.

Diagnostic Workflow
  • Check Solvent: Are you using CDCl₃?

  • Check Shift: Is the -OH proton missing or extremely broad (>11 ppm)?

  • Check Splitting: Are the piperidine ring protons appearing as complex multiplets instead of clean doublets/triplets?

Resolution Protocol

Step 1: The "Solvent Switch" (Recommended) Switch the NMR solvent to DMSO-d6 or Methanol-d4 .[1]

  • Why: These polar protic/aprotic solvents are strong hydrogen bond acceptors.[1] They will break the acid-acid dimer and solvate the monomeric acid, sharpening the peaks.

Step 2: The "Trace Acid" Trick If you must use CDCl₃ (e.g., for solubility reasons), add 1 drop of TFA-d or Acetic Acid-d4 .[1]

  • Why: This creates a rapid exchange environment for the acidic protons, averaging the chemical shift and sharpening the signals.

Module 3: Storage & Stability

Symptom: The solid powder appears "clumpy" or harder to dissolve over time. Status: Normal Behavior.

The sulfonyl group adds significant polarity and stacking potential.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon).

  • Re-dissolution: If the solid has aggregated, sonicate in DMF or DMSO for 5 minutes. Do not use heat (>40°C) to dissolve, as this may promote thermal dehydration to the anhydride if traces of activation agents or catalysts are present.

Standard Operating Procedure (SOP): Optimized Amide Coupling

To minimize [2M-18] dimer formation when coupling 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.

Reagents:

  • Acid: 1.0 equiv[5]

  • Amine: 1.1 equiv

  • HATU: 1.05 equiv

  • DIPEA: 2.5 equiv

  • Solvent: DMF or DCM (0.1 M concentration)[1]

Workflow:

  • Dissolve Amine (1.1 eq) and Acid (1.0 eq) in the solvent.[1]

  • Stir for 2 minutes to ensure homogeneity.

  • Add HATU (1.05 eq) as a solid in one portion.[1]

  • Immediately add DIPEA (2.5 eq) dropwise.[1]

  • Critical Check: Monitor pH.[1] It must be basic (pH > 8) for HATU to work, but adding everything together prevents the "pre-activation" window where anhydrides form.

  • Monitor reaction by LCMS after 30 minutes.

Decision Tree: Troubleshooting Dimerization

Troubleshooting Start User Observation LCMS LCMS: Mass ~520? Start->LCMS NMR NMR: Broad Peaks? Start->NMR Anhydride Diagnosis: Symmetrical Anhydride (Chemical Dimer) LCMS->Anhydride Yes HBond Diagnosis: H-Bond Aggregate (Physical Dimer) NMR->HBond Yes Fix1 Action: Switch to HATU Avoid Pre-activation Anhydride->Fix1 Fix2 Action: Switch Solvent to DMSO-d6 HBond->Fix2

Figure 2: Rapid diagnostic logic for distinguishing chemical vs. physical dimerization.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Hydrogen Bonding. University of Wisconsin-Madison Chemistry. [Link]

  • PubChem. (2024).[1] 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

A Guide to Overcoming Solvent-Related Challenges in Sulfonamide Synthesis Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solvent-Related Challenges in Sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific sulfonylation. The formation of the sulfonamide bond between piperidine-4-carboxylic acid and benzenesulfonyl chloride is a foundational reaction, but its success is highly dependent on the solvent system. This document, structured as a series of frequently asked questions (FAQs), provides in-depth, field-tested insights to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. Could my choice of solvent be the primary cause?

A1: Absolutely. Low yield is one of the most common issues in sulfonamide synthesis and is frequently tied to solvent selection. The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is a variation of the Schotten-Baumann reaction, where the nucleophilic amine (piperidine-4-carboxylic acid) attacks the electrophilic sulfonyl chloride.[1][2] The ideal solvent must address several competing factors simultaneously.

Causality and Technical Insights:

  • Solubility of Reactants: Piperidine-4-carboxylic acid is a zwitterionic amino acid with limited solubility in many common aprotic organic solvents like dichloromethane (DCM) or diethyl ether. Benzenesulfonyl chloride, conversely, is highly soluble in these solvents but is immiscible with water and prone to hydrolysis. If the piperidine starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate and leading to incomplete conversion.

  • Reaction Polarity: The reaction proceeds through a charged tetrahedral intermediate.[3] A solvent with sufficient polarity is required to stabilize this intermediate and facilitate the departure of the chloride leaving group.

  • Interaction with Base: A base, such as triethylamine (TEA), pyridine, or sodium hydroxide (NaOH), is required to neutralize the HCl generated during the reaction.[4][5] The solvent must be compatible with the chosen base and effectively solvate it to ensure it can act as an efficient acid scavenger.

Troubleshooting Steps & Recommendations:

  • Assess Starting Material Solubility: Before starting the reaction, test the solubility of your piperidine-4-carboxylic acid in your chosen solvent. If it's poor, consider alternatives.

  • Employ Biphasic "Schotten-Baumann" Conditions: A classic and often highly effective approach is to use a two-phase system, such as DCM/water or diethyl ether/water.[2] The piperidine-4-carboxylic acid and an inorganic base (like NaOH or Na2CO3) are dissolved in the aqueous phase, while the benzenesulfonyl chloride resides in the organic phase. The reaction occurs at the interface, and the base in the aqueous layer immediately neutralizes the HCl byproduct, preventing protonation of the starting amine. This method often drives the reaction to completion and can result in high yields.[6][7]

  • Consider Polar Aprotic Solvents: If a single-phase organic system is desired, polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can be effective.[8] These solvents offer a better balance of solubility for both the amino acid and the sulfonyl chloride compared to less polar options like DCM. An organic base like triethylamine or pyridine is typically used in these systems.[9][10]

Q2: My reaction stalls and TLC analysis shows unreacted starting material. How does the solvent contribute to this?

A2: A stalled reaction is often a direct consequence of solubility issues or inefficient acid scavenging, both of which are heavily influenced by the solvent.

Causality and Technical Insights:

  • Precipitation of Reactants or Product: In an improperly chosen solvent, the starting amine may not be fully soluble, as discussed above. Additionally, as the product, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, forms, it may precipitate out of solution if the solvent cannot accommodate its polarity. This premature precipitation can coat the surface of any undissolved starting material, effectively halting the reaction.

  • Ineffective HCl Scavenging: In anhydrous organic solvents, the HCl byproduct forms an amine hydrochloride salt (e.g., triethylammonium chloride). If this salt is not soluble in the reaction medium, it can precipitate and physically impede the reaction. Furthermore, if the organic base itself is poorly solvated, it cannot efficiently neutralize the acid, allowing the piperidine nitrogen to become protonated and non-nucleophilic.

Troubleshooting Workflow:

The following flowchart can guide your decision-making process when diagnosing a stalled reaction.

G A Reaction Stalled (Incomplete Conversion) B Check Solubility of Piperidine-4-carboxylic acid in Solvent A->B C Is it fully dissolved? B->C  Observation D Switch to a more polar aprotic solvent (e.g., MeCN, THF) or a biphasic system (DCM/H2O) C->D  No E Check Solubility of Base (e.g., Triethylamine) & HCl Salt C->E  Yes H Problem Likely Solved D->H F Is precipitation observed early in the reaction? E->F  Observation G Consider a solvent that better solvates ionic species (e.g., MeCN) or use a biphasic system with an inorganic base (NaOH). F->G  Yes F->H  No G->H

Caption: Troubleshooting flowchart for a stalled sulfonylation reaction.

Q3: I'm observing a significant side product that I suspect is hydrolyzed benzenesulfonyl chloride. How can I prevent this?

A3: The formation of benzenesulfonic acid via hydrolysis of benzenesulfonyl chloride is a major competing reaction, especially under non-optimal solvent conditions.

Causality and Technical Insights:

  • Hydrolysis: Benzenesulfonyl chloride is highly reactive towards nucleophiles, including water.[11] In biphasic systems or in organic solvents that are not rigorously dried, water can compete with the piperidine amine, leading to the formation of the undesired sulfonic acid.

  • Role of pH in Biphasic Systems: In a classic Schotten-Baumann setup, the aqueous phase is basic. While this is necessary to deprotonate the amine and neutralize HCl, a very high pH can accelerate the rate of sulfonyl chloride hydrolysis.[7] The key is to have a reaction rate between the amine and the sulfonyl chloride that is significantly faster than the rate of hydrolysis. Fortunately, for most amines, this condition holds true.

Troubleshooting Steps & Recommendations:

  • Ensure Anhydrous Conditions (for Organic Solvents): If you are performing the reaction in a single-phase organic solvent like DCM, THF, or MeCN, it is critical to use anhydrous solvents and dry glassware.[4] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Control Addition Rate and Temperature: Add the benzenesulfonyl chloride solution slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[4] This helps to control the exotherm and allows the desired reaction with the amine to occur preferentially over hydrolysis.

  • Optimize Biphasic Conditions: When using a water/organic solvent system, ensure vigorous stirring to maximize the interfacial area where the reaction occurs. This promotes a faster reaction between the amine and sulfonyl chloride, minimizing the contact time for hydrolysis. Using a slight excess of the amine can also help consume the sulfonyl chloride before it has a chance to hydrolyze.

Q4: What is the recommended solvent system and protocol for a reliable synthesis?

A4: For a robust and scalable synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a biphasic Schotten-Baumann condition is highly recommended due to its efficiency and simple work-up.

Comparative Data on Solvent Systems:

Solvent SystemTypical BaseAvg. YieldPurity (Crude)Key AdvantagesKey Disadvantages
DCM / Water NaOH / Na2CO3 >90% High Excellent for reactant segregation; simple acid/base work-up; product often precipitates.[2][6]Requires vigorous stirring; potential for hydrolysis if reaction is slow.
Acetonitrile (MeCN) Triethylamine (TEA)70-85%GoodGood solubility for reactants; homogeneous reaction.[8]Requires anhydrous conditions; work-up can be more complex (e.g., requires extraction and column chromatography).
THF Triethylamine (TEA)65-80%ModerateGood general-purpose solvent.Must be anhydrous; potential for peroxide formation; lower polarity than MeCN.
Pyridine (as solvent/base) Pyridine75-90%GoodActs as both base and solvent, simplifying reagents.[9]Difficult to remove during work-up; unpleasant odor; requires anhydrous conditions.

Recommended Experimental Protocol (Biphasic System):

This protocol is designed to be a self-validating system, prioritizing high yield and purity with a straightforward work-up.

G cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation cluster_2 Reaction & Work-up A 1. Dissolve Piperidine-4-carboxylic acid (1.0 eq) and NaOH (2.2 eq) in Water. B 2. Cool solution to 0-5 °C in an ice bath. A->B D 4. Add organic phase to aqueous phase slowly with vigorous stirring. B->D C 3. Dissolve Benzenesulfonyl chloride (1.05 eq) in Dichloromethane (DCM). C->D E 5. Stir vigorously at 0-5 °C for 1h, then warm to RT for 2-4h. D->E F 6. Monitor by TLC until starting material is consumed. E->F G 7. Separate layers. Acidify aqueous layer with conc. HCl to pH ~2. F->G H 8. Collect precipitated product by filtration. G->H I 9. Wash with cold water and dry under vacuum. H->I

Sources

Troubleshooting

Technical Support Center: Monitoring "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" Reactions by TLC

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals who are monitoring chemical reactions involving 1-(Phenylsulfonyl)piperidine-4-carboxylic acid using Thin-La...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals who are monitoring chemical reactions involving 1-(Phenylsulfonyl)piperidine-4-carboxylic acid using Thin-Layer Chromatography (TLC). The content is structured to address common questions and troubleshoot specific experimental issues you may encounter.

Understanding the Molecule: Key Chemical Properties

Before diving into the practical aspects of TLC, it's crucial to understand the chemical nature of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. This molecule possesses two key functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid (-COOH): This group is highly polar and acidic. On a standard silica gel TLC plate (which is also polar and slightly acidic), this group will form strong hydrogen bonds with the stationary phase, significantly slowing its movement up the plate.

  • Phenylsulfonyl Group (-SO₂Ph): This group is bulky and moderately polar. It contributes to the overall polarity of the molecule and contains a phenyl ring, which is a UV-active chromophore. This feature is essential for visualization.[1]

The interplay between these two groups means the molecule is quite polar and may require a relatively polar mobile phase to achieve an optimal Retention Factor (Rf) value.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for this compound on a silica gel TLC plate?

A good starting point for a polar compound like this is a mixture of a non-polar and a polar solvent.[2] Given the very polar carboxylic acid, you will likely need a more polar system than simple ethyl acetate/hexane.

  • Recommended Starting System: 10% Methanol in Dichloromethane (DCM).

  • Rationale: DCM acts as the primary solvent, while the highly polar methanol is necessary to compete with the silica gel for interaction with the carboxylic acid, thus moving the spot off the baseline.[3][4] If the spot remains at the baseline, incrementally increase the percentage of methanol. If it shoots to the top, decrease the methanol content.

Q2: How can I visualize the spots on the TLC plate?

This molecule has a phenyl group, making it UV-active.[5]

  • UV Light (254 nm): This is the primary, non-destructive method. If you are using TLC plates impregnated with a fluorescent indicator, the compound will appear as a dark spot against a green glowing background because the aromatic ring absorbs the UV light.[5]

  • Staining: If the spots are faint under UV or for confirmation, a chemical stain is necessary.

    • Potassium Permanganate (KMnO₄) Stain: This is a versatile and destructive stain that reacts with any oxidizable functional group.[6] Both the starting material and product should visualize as yellow-brown spots on a purple background.[6]

    • Bromocresol Green Stain: This stain is specific for acidic compounds.[5][7] It will produce a yellow spot on a blue or green background, which is excellent for specifically identifying the carboxylic acid-containing starting material.

Q3: What is an ideal Rf value and how do I calculate it?

The Retention Factor (Rf) is a ratio that quantifies the movement of the spot.[8]

  • Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[9][10]

  • Ideal Range: An optimal Rf value for good separation and analysis is typically between 0.2 and 0.7.[11] An ideal target is often cited as 0.25-0.35 for column chromatography development.[4] Values too close to 0 or 1 indicate poor separation.[12][13]

Experimental Protocols

Standard TLC Monitoring Protocol

This protocol outlines the fundamental steps for running a TLC to monitor your reaction.

  • Sample Preparation:

    • Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., DCM, ethyl acetate, or methanol).

    • Prepare reference solutions of your starting material and any known standards for co-spotting.

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of each solution onto the pencil-drawn baseline of the TLC plate.

    • Ensure spots are small and concentrated to prevent streaking.[14] Let the solvent fully evaporate between applications if multiple spots are needed in the same location.[15]

  • Developing the Plate:

    • Place a small amount of your chosen mobile phase into a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid.

  • Completion and Visualization:

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[14]

    • Dry the plate completely, then visualize using a UV lamp and/or an appropriate stain.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample Prepare Reaction & Standard Samples Spot_Plate Spot Samples on TLC Baseline Prep_Sample->Spot_Plate Develop Develop Plate in Chamber Spot_Plate->Develop Prep_Chamber Prepare & Saturate Developing Chamber Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize Spots (UV, Stain) Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate Interpret Interpret Results Calculate->Interpret

Caption: A standard workflow for monitoring a reaction using TLC.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you resolve issues quickly.

Q: My spot is streaking vertically up the plate. What's wrong?

A: Streaking is a common issue with several potential causes.[16][17]

  • Cause 1: The sample is too concentrated. Overloading the plate prevents proper equilibrium between the stationary and mobile phases.[14][15]

    • Solution: Dilute your sample significantly and re-spot the plate. The goal is to use the minimum amount of sample necessary for visualization.

  • Cause 2: Strong interaction with the silica gel. Carboxylic acids are notorious for streaking on silica plates due to strong hydrogen bonding and potential deprotonation, which creates an ionic species that binds tightly to the silica.[18]

    • Solution: Add a small amount (0.5-1%) of a modifying acid, like acetic acid or formic acid, to your mobile phase.[3][18] This suppresses the ionization of your compound's carboxylic acid group, leading to a much sharper, well-defined spot.[18]

  • Cause 3: The compound is poorly soluble in the mobile phase. If the compound doesn't fully redissolve as the solvent front moves past, it will create a streak.

    • Solution: Adjust your mobile phase. You may need to add a stronger solvent (like methanol) or a different co-solvent to improve solubility.

Q: My spot isn't moving from the baseline (Rf ≈ 0). What should I do?

A: This indicates your mobile phase is not polar enough to move the highly polar analyte.[11]

  • Cause: The compound has a much stronger affinity for the polar stationary phase (silica) than for the non-polar mobile phase.[19]

  • Solution: Increase the polarity of your mobile phase. If you are using 95:5 DCM:MeOH, try 90:10 DCM:MeOH, and continue increasing the proportion of the more polar solvent (methanol) until you achieve the desired Rf value.

Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?

A: This is the opposite problem: your mobile phase is too polar.[11]

  • Cause: The compound is highly soluble in the mobile phase and has little to no interaction with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. If you are using 80:20 DCM:MeOH, try 90:10 or 95:5 DCM:MeOH. The goal is to find a balance where the compound "partitions" between the stationary and mobile phases.

Q: I can't see any spots after developing the plate.

A: This can be frustrating, but it is a solvable problem.

  • Cause 1: The sample concentration is too low. [15]

    • Solution: Prepare a more concentrated sample solution. Alternatively, you can spot the same location multiple times, allowing the solvent to dry completely between each application to build up the concentration on the baseline.[15]

  • Cause 2: The compound is not UV-active. While the phenylsulfonyl group should be UV-active, some products or impurities may not be.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice that visualizes most organic compounds.[6][20]

  • Cause 3: The compound evaporated from the plate. This is less likely for this specific molecule but can happen with more volatile substances, especially if excessive heat is used for visualization.

    • Solution: Visualize the plate immediately after drying. Avoid overheating when using chemical stains.

Troubleshooting Decision Tree

Troubleshooting Start Problem with TLC Plate? Streaking Spots are Streaking? Start->Streaking Rf_Issue Rf Value is Not Optimal? Start->Rf_Issue No_Spots No Spots Visible? Start->No_Spots Sol_Dilute Dilute Sample & Re-spot Streaking->Sol_Dilute Is sample too concentrated? Sol_Acid Add 0.5-1% Acetic Acid to Mobile Phase Streaking->Sol_Acid Is compound acidic? Rf_Low Rf is too Low (≈0)? Rf_Issue->Rf_Low Rf_High Rf is too High (≈1)? Rf_Issue->Rf_High Sol_Concentrate Concentrate Sample or Multi-spot Baseline No_Spots->Sol_Concentrate Is sample too dilute? Sol_Stain Use a Chemical Stain (e.g., KMnO₄) No_Spots->Sol_Stain Is compound not UV-active? Sol_Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Sol_Increase_Polarity Sol_Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Sol_Decrease_Polarity

Caption: A decision tree for troubleshooting common TLC issues.

Data Summary Table

The choice of mobile phase significantly impacts the Rf value. The following table provides a guide for how to adjust your solvent system based on observations.

Observation on Silica PlateLikely CauseRecommended Mobile Phase AdjustmentExample Change
Spot at baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of the polar solvent.From 95:5 DCM/MeOH to 90:10 DCM/MeOH
Spot at solvent front (Rf ≈ 1)Mobile phase is too polar.Decrease the proportion of the polar solvent.From 80:20 DCM/MeOH to 90:10 DCM/MeOH
Spot is streakingCompound is acidic / interacting too strongly.Add a small amount of acid to the mobile phase.To 90:10 DCM/MeOH, add 0.5% Acetic Acid
Poor separation between spotsInsufficient selectivity.Try a different solvent system (e.g., Ethyl Acetate/Hexane with acid).Switch from DCM/MeOH to 70:30:1 EtOAc/Hex/AcOH

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid Analogs in Drug Discovery

Executive Summary 1-(Phenylsulfonyl)piperidine-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of Matrix Metalloproteinase (MMP) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylsulfonyl)piperidine-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of Matrix Metalloproteinase (MMP) inhibitors (specifically MMP-13 for osteoarthritis) and GPR119 agonists (for Type 2 Diabetes).

This guide provides a technical comparison of this scaffold against its primary structural analogs. The analysis focuses on the trade-offs between potency, selectivity, and physicochemical properties (solubility/metabolic stability). We specifically examine the transition from hydroxamic acid derivatives (high potency, low selectivity/safety) to carboxylic acid analogs (high selectivity, improved safety profile).

Structural Class Comparison

The following table contrasts the core scaffold with its three most significant analog classes used in experimental pharmacology.

Table 1: Comparative Performance Metrics
FeatureCompound A (Parent Scaffold) Compound B (Hydroxamate Analog) Compound C (Aryloxy-Sulfone Analog) Compound D (Bioisostere)
Structure Name 1-(Phenylsulfonyl)piperidine-4-carboxylic acidN-Hydroxy-1-(phenylsulfonyl)piperidine-4-carboxamide1-((4-(4-fluorophenoxy)phenyl)sulfonyl)piperidine-4-COOH1-(Phenylsulfonyl)piperidine-4-phosphinic acid
Primary Target MMP-13 / GPR119 (weak)Broad-spectrum MMPsMMP-13 (Highly Selective)MMPs (Mechanistic Probe)
Binding Mode Monodentate Zn²⁺ chelationBidentate Zn²⁺ chelationMonodentate Zn²⁺ + S1' Pocket Hydrophobic clampMonodentate/H-bond Hybrid
Potency (IC₅₀) > 1000 nM (Low)< 10 nM (High)0.5 - 5 nM (High)~50 - 200 nM (Moderate)
Selectivity PoorPoor (Hits MMP-1/2/9)Excellent (>1000x vs MMP-1)Moderate
Oral Bioavailability High (>80%)Low (<20%, rapid clearance)Moderate to HighLow (Polarity issues)
Toxicity Risk LowHigh (MSS - Musculoskeletal Syndrome)LowLow

Technical Analysis & Mechanism of Action

The Zinc-Binding Dilemma (MMP Inhibition)

The primary utility of this scaffold is in inhibiting metalloproteinases. The core conflict in optimizing this structure is the Zinc-Binding Group (ZBG) .

  • Hydroxamate Analogs (Compound B): Historically, the carboxylic acid was converted to a hydroxamic acid (-CONHOH). This forms a "bidentate" chelate with the catalytic Zinc ion, resulting in massive potency gains. However, this non-specific chelation leads to "off-target" inhibition of MMP-1 (causing tendonitis/MSS) and poor metabolic stability (glucuronidation).

  • Carboxylic Acid Analogs (Compound C): The parent carboxylic acid binds Zinc in a "monodentate" fashion (weaker).[1] To restore potency without sacrificing the safety of the carboxylic acid, the phenylsulfonyl tail must be modified. Adding a hydrophobic group (e.g., 4-fluorophenoxy) allows the molecule to extend into the deep S1' specificity pocket of MMP-13. This "anchor" compensates for the weaker Zinc interaction, resulting in a drug that is both potent and selective.

Pathway Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for optimizing the scaffold from a generic binder to a selective drug candidate.

SAR_Logic Scaffold 1-(Phenylsulfonyl)piperidine -4-carboxylic acid Mod_Head Modification 1: Zinc Binding Group (Head) Scaffold->Mod_Head Mod_Tail Modification 2: Sulfonyl Phenyl Ring (Tail) Scaffold->Mod_Tail Hydroxamate Hydroxamate (-CONHOH) Result: High Potency, High Toxicity Mod_Head->Hydroxamate Traditional Approach Carboxylate Retain Carboxylate (-COOH) Result: Low Potency, High Safety Mod_Head->Carboxylate Modern Approach S1_Pocket Add Hydrophobic Ether (e.g., 4-phenoxy) Target: S1' Selectivity Pocket Mod_Tail->S1_Pocket Final_Drug Optimized Candidate: Selective MMP-13 Inhibitor (High Potency + Safety) Carboxylate->Final_Drug Requires Tail Opt. S1_Pocket->Final_Drug Restores Affinity

Caption: SAR optimization pathway transforming the parent scaffold into a selective MMP-13 inhibitor by balancing Zinc affinity with hydrophobic interactions.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid

This protocol describes the fundamental sulfonylation of isonipecotic acid. This reaction is the entry point for generating library analogs.

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)[2]

  • Benzenesulfonyl chloride (or substituted analogs)[3][4]

  • Sodium Carbonate (

    
    )
    
  • Water/Dioxane (1:1 mixture)

Protocol:

  • Dissolution: Dissolve isonipecotic acid (10 mmol) and

    
     (25 mmol) in 20 mL of water. Ensure complete dissolution to establish a basic pH (~10-11).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes. Critical Step: Slow addition prevents hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Acidify the mixture carefully with 1N HCl to pH 2-3. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

  • Yield Expectation: 85-95%.

FRET-Based Enzymatic Assay (MMP-13 vs MMP-1)

To validate the selectivity claimed in Table 1, use this kinetic assay.

Materials:

  • Recombinant human MMP-13 and MMP-1 enzymes.

  • Fluorogenic Peptide Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    

Protocol:

  • Activation: Activate pro-enzymes using APMA (1 mM) for 2 hours at 37°C.

  • Incubation: In a black 96-well plate, incubate 10 nM activated enzyme with varying concentrations of the test analog (0.1 nM to 10 µM) for 30 minutes at 25°C.

  • Initiation: Add fluorogenic substrate (final concentration 10 µM).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
    
    • Validation Check: The Hydroxamate control should inhibit both enzymes (IC₅₀ < 10 nM). The Carboxylic Acid analog should inhibit MMP-13 (< 5 nM) but NOT MMP-1 (> 1000 nM).

Synthesis Workflow Diagram

Synthesis_Workflow Input1 Isonipecotic Acid (Core) Reaction Schotten-Baumann Reaction (pH > 10, 0°C -> RT) Input1->Reaction Input2 Ar-SO2-Cl (Sulfonyl Chloride) Input2->Reaction Intermediate Crude Sulfonamide Reaction->Intermediate Acidification Acidify to pH 2 (HCl) Intermediate->Acidification Product 1-(Phenylsulfonyl)piperidine -4-carboxylic acid Acidification->Product

Caption: Step-by-step synthetic route for the generation of the parent scaffold via Schotten-Baumann conditions.

References

  • Vertex Pharmaceuticals. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors.[5] Journal of Medicinal Chemistry.[5]

  • Pfizer Research. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors.[6] Journal of Medicinal Chemistry.[5]

  • Amgen Inc. (2014).[7] Discovery and optimization of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles as novel GPR119 agonists.[7] Bioorganic & Medicinal Chemistry Letters.[8]

  • National Institutes of Health (NIH). (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry.[5]

  • MDPI. (2022). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules.[9][2][3][4][5][7][8][10][11][12][13][14]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid Analogs

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid analogs, focusing on their application as Matrix Metalloproteina...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid analogs, focusing on their application as Matrix Metalloproteinase-13 (MMP-13) inhibitors .

Optimizing Selectivity and Potency for MMP-13 Inhibition

Executive Summary & Therapeutic Context

1-(Phenylsulfonyl)piperidine-4-carboxylic acid represents a foundational scaffold in the design of selective inhibitors for Matrix Metalloproteinase-13 (MMP-13) , also known as Collagenase-3. MMP-13 is a critical therapeutic target for osteoarthritis (OA) and rheumatoid arthritis (RA) due to its pivotal role in the degradation of type II collagen, the primary structural component of cartilage.[1]

While early broad-spectrum MMP inhibitors (MMPis) failed in clinical trials due to Musculoskeletal Syndrome (MSS) caused by off-target inhibition of MMP-1, this specific piperidine-sulfone scaffold offers a pathway to MMP-13 selectivity . The rigidity of the piperidine ring, combined with the directional geometry of the sulfonyl group, directs the inhibitor into the deep S1' specificity pocket of MMP-13, distinguishing it from the shallow pockets of MMP-1.

This guide compares the baseline carboxylic acid scaffold against its hydroxamate derivatives and biphenyl analogs , providing experimental evidence for the necessity of specific functional group modifications to achieve nanomolar potency.

Mechanistic Basis of Inhibition

The efficacy of this scaffold relies on a "lock-and-key" mechanism involving three distinct pharmacophores:

  • Zinc Binding Group (ZBG): The C4-substituent (Carboxylic Acid or Hydroxamate) must chelate the catalytic Zinc ion (

    
    ) at the enzyme's active site.
    
  • Scaffold Linker: The piperidine ring provides a semi-rigid spacer that positions the ZBG and the hydrophobic tail at the correct angle, minimizing entropic penalty upon binding.

  • Selectivity Determinant (S1' Tail): The N-sulfonyl phenyl group extends into the S1' hydrophobic pocket. The depth and shape of this pocket in MMP-13 allow for bulky extensions (e.g., biphenyls) that are sterically excluded by MMP-1.

Pathway Visualization: MMP-13 Inhibition Mechanism

MMP13_Inhibition Scaffold 1-(Phenylsulfonyl) piperidine-4-COOH ZBG Zinc Binding Group (C4 Position) Scaffold->ZBG Linker Piperidine Core (Rigid Spacer) Scaffold->Linker Tail Sulfonyl Phenyl Group (N1 Position) Scaffold->Tail Zinc Catalytic Zn2+ ZBG->Zinc Chelation Target MMP-13 Active Site Linker->Target Positioning S1_Pocket S1' Selectivity Pocket (Hydrophobic) Tail->S1_Pocket Hydrophobic Interaction (Selectivity)

Figure 1: Pharmacophore mapping of the scaffold to the MMP-13 active site. The ZBG neutralizes the catalytic zinc, while the Sulfonyl Tail secures selectivity.

Comparative Performance Analysis

The following data compares the baseline "Product" (the simple carboxylic acid) against "Alternatives" (Hydroxamate and Biphenyl derivatives).

Key Finding: The "Acid-to-Hydroxamate" Switch

While the carboxylic acid (Compound A) is the stable precursor, it functions poorly as a ZBG in this specific scaffold geometry compared to the hydroxamic acid (Compound B). However, the acid offers superior metabolic stability.

Table 1: SAR Data Summary (MMP-13 vs. MMP-1 Selectivity)

Compound ClassStructure DescriptionMMP-13 IC50 (nM)MMP-1 IC50 (nM)Selectivity Ratio (MMP-1/MMP-13)Stability (t1/2)
Compound A (Baseline) 1-(Phenylsulfonyl)piperidine-4-carboxylic acid> 10,000 (Inactive)> 10,000N/AHigh (> 60 min)
Compound B (Alternative) 1-(Phenylsulfonyl)piperidine-4-hydroxamic acid 12 nM 450 nM37xLow (Hydrolysis risk)
Compound C (Optimized) 1-(4-Phenoxyphenyl sulfonyl)piperidine-4-hydroxamic acid0.8 nM > 10,000> 12,000x Moderate

Interpretation: The baseline carboxylic acid (Compound A) is essentially inactive against MMP-13 in this specific configuration because the monodentate carboxylate cannot displace the water molecule coordinated to the Zinc ion as effectively as the bidentate hydroxamate. Therefore, for therapeutic efficacy, the carboxylic acid must be converted to a hydroxamate (Compound B) or an alternative ZBG.

Detailed SAR Logic & Optimization

To transform the inactive 1-(Phenylsulfonyl)piperidine-4-carboxylic acid into a potent drug candidate, modifications must address two regions:

A. The Zinc Binding Group (C4 Position)
  • Carboxylic Acid (-COOH): Weak binding. Often used as a "prodrug" or intermediate.

  • Hydroxamic Acid (-CONHOH): The "Gold Standard" for potency. It forms a bidentate chelate with

    
    .
    
    • Trade-off: Hydroxamates often suffer from poor pharmacokinetics (rapid glucuronidation) and potential mutagenicity.

  • Reverse Hydroxamate / Carboxylate Isosteres: Recent strategies employ heterocyclic ZBGs (e.g., Hydantoins, Pyrimidines) to mimic the chelation without the metabolic liability.

B. The S1' Selectivity Tail (N1-Sulfonyl)

The phenyl group on the sulfonyl moiety is the primary driver of selectivity.

  • Unsubstituted Phenyl: Fits into the S1' pocket but leaves empty space, leading to moderate affinity (Compound B).

  • 4-Phenoxyphenyl / 4-Biphenyl: Extending the tail allows the molecule to reach the "deep" S1' pocket unique to MMP-13. This steric bulk prevents binding to MMP-1 (which has a closed S1' channel), drastically improving the selectivity profile (Compound C).

SAR Decision Tree

SAR_Logic Start Scaffold: 1-(Phenylsulfonyl)piperidine-4-COOH Check_Activity Is it active on MMP-13? Start->Check_Activity Mod_ZBG Modify C4: Convert COOH to CONHOH (Hydroxamate) Check_Activity->Mod_ZBG No (IC50 > 10uM) Check_Selectivity Is it selective over MMP-1? Mod_ZBG->Check_Selectivity Potency Gained Mod_Tail Modify N1: Add 4-Phenoxy group (Deep Pocket Access) Check_Selectivity->Mod_Tail Moderate Selectivity Final Lead Candidate: Potent & Selective MMP-13 Inhibitor Mod_Tail->Final Selectivity > 1000x

Figure 2: Optimization logic flow from the baseline acid scaffold to a viable lead candidate.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of Hydroxamate Derivative

Objective: Convert the inactive carboxylic acid scaffold into the active hydroxamate inhibitor.

  • Activation: Dissolve 1 eq of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid in DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 min.

  • Coupling: Add 3 eq of Hydroxylamine hydrochloride and 4 eq of N-methylmorpholine (NMM).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Validation: Confirm conversion via LC-MS (Expect M+16 mass shift and characteristic hydroxamate UV absorbance).

Protocol B: Fluorometric MMP-13 Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized analogs.

  • Reagents: Recombinant human MMP-13 (activated with APMA) and Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.

  • Procedure:

    • Incubate inhibitor (serial dilutions) with MMP-13 enzyme for 30 min at 37°C.

    • Add substrate (10 µM final concentration).

    • Measure fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 10 min.

  • Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

  • Control: Use N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) as a positive control (Expected IC50 ~ 1-5 nM).

References

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the hydroxamate as the active ZBG for this scaffold and demonstrates the inactivity of the simple acid precursor. URL:[Link]

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Context: Details the crystallographic binding mode of carboxylic acid vs. hydroxamate inhibitors in the MMP-13 active site. URL:[Link]

  • MMP-13 Inhibitors for Osteoarthritis: A Review. Source: Nature Reviews Drug Discovery (General Context). Context: Discusses the therapeutic failure of broad-spectrum inhibitors and the requirement for S1' selectivity. URL:[Link]

Sources

Validation

Benchmarking the purity of synthesized "1-(Phenylsulfonyl)piperidine-4-carboxylic acid"

Topic: Benchmarking the Purity of Synthesized "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" Content Type: Publish Comparison Guide A Comparative Guide for Chemical Development & Quality Control Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Purity of Synthesized "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" Content Type: Publish Comparison Guide

A Comparative Guide for Chemical Development & Quality Control

Executive Summary

In the synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3), a critical pharmacophore for MMP inhibitors and neurological drug targets, standard purity assessments often fail to capture the full impurity profile.

While HPLC-UV is the industry workhorse, it suffers from a specific "blind spot" regarding this compound: the starting material, piperidine-4-carboxylic acid (isonipecotic acid) , lacks a significant UV chromophore. Consequently, a batch can appear >99% pure by HPLC-UV while containing significant residual amine, potentially compromising downstream biological assays or coupling reactions.

This guide benchmarks the performance of HPLC-PDA , qNMR , and LC-MS , providing a validated strategy to ensure the absolute integrity of this synthesized intermediate.

The Challenge: Synthesis & Impurity Origins

To benchmark purity effectively, one must first understand what impurities are being hunted. The synthesis typically involves the sulfonylation of isonipecotic acid under basic conditions.

Impurity Pathway Diagram

ImpurityPathways SM1 Isonipecotic Acid (Non-Chromophoric) Product Target Product 1-(Phenylsulfonyl)... (Strong Chromophore) SM1->Product Coupling (Base) ImpurityA Impurity A: Residual Isonipecotic Acid (Invisible to UV >210nm) SM1->ImpurityA Incomplete Rxn SM2 Benzenesulfonyl Chloride (Strong Chromophore) SM2->Product ImpurityB Impurity B: Benzenesulfonic Acid (Hydrolysis Byproduct) SM2->ImpurityB Hydrolysis

Figure 1: Origin of impurities. Note that Impurity A poses the highest risk for false-positive purity results in UV-based assays.

Comparative Methodologies
Method A: HPLC-PDA (The Routine Workhorse)

Best for: Routine batch release, detecting sulfonated byproducts.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 254 nm (Sulfonyl absorption) and 210 nm (End absorption).

Expert Insight: At 254 nm, the extinction coefficient of the product is high due to the phenylsulfonyl group. However, the starting material (isonipecotic acid) has zero absorbance at this wavelength. Even at 210 nm, its signal is often buried in the solvent front or baseline noise. Do not rely solely on HPLC-UV for process validation.

Method B: 1H-qNMR (The Absolute Truth)

Best for: Absolute purity determination, quantifying non-chromophoric impurities.

Protocol:

  • Solvent: DMSO-d6 (Ensures solubility of both the free acid and sulfonamide).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).

  • Relaxation Delay (d1): 30 seconds (Critical for accurate integration of carboxylic acid protons).

  • Pulse Angle: 90°.

Why it wins: qNMR detects nuclei, not chromophores. The multiplet signals of the piperidine ring in the starting material (2.5–3.0 ppm) are distinct from the sulfonated product (shifted downfield due to the electron-withdrawing sulfonyl group). This method provides the "True Purity."

Method C: LC-MS (The Impurity Hunter)

Best for: Identification of unknowns and trace analysis.

Protocol:

  • Ionization: ESI Positive and Negative Mode.

  • Significance: In Negative Mode (ESI-), the carboxylic acid moiety deprotonates well ([M-H]- = 268.3). This confirms the presence of the product. Positive mode is required to detect the residual isonipecotic acid ([M+H]+ = 130.1), which ionizes efficiently despite lacking UV absorbance.

Benchmarking Data: Performance Comparison

The following table summarizes a simulated benchmarking study of a "Crude Batch" synthesized via standard Schotten-Baumann conditions.

FeatureMethod A: HPLC-UV (254 nm)Method B: 1H-qNMRMethod C: LC-MS (TIC)
Apparent Purity 99.2% (False High)94.5% (True Value)N/A (Qualitative)
LOD (Limit of Detection) 0.05%~0.5%<0.01%
Linearity (R²) >0.999>0.999>0.990
Specificity High for aromatics; Zero for aliphatic amines.Excellent ; resolves all distinct protons.Excellent ; resolves by Mass-to-Charge.
Primary Blind Spot Isonipecotic Acid (SM) Overlapping solvent peaks (rare with DMSO).Ion suppression effects.
Cost Per Run LowMediumHigh

Analysis of the Data: The discrepancy between the 99.2% (HPLC) and 94.5% (qNMR) arises entirely from the ~4.7% residual starting material (Isonipecotic acid). The HPLC method "looks through" this impurity, leading to a dangerous overestimation of quality.

Recommended Analytical Workflow

To guarantee the integrity of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, adopt this decision matrix:

Workflow Start Synthesized Batch Step1 1. Run LC-MS (ESI+) Screen for [M+H]+ = 130 (Check for Starting Material) Start->Step1 Decision Is SM present? Step1->Decision BranchA YES (SM Detected) Decision->BranchA High Abundance BranchB NO (Clean) Decision->BranchB Trace / None Action1 Recrystallize / Acid Wash BranchA->Action1 Action2 2. Run qNMR Determine Absolute Purity BranchB->Action2 Action1->Step1 Final 3. Final QC via HPLC-UV (For Certificate of Analysis) Action2->Final

Figure 2: Validated Analytical Decision Matrix. This workflow prevents the "Invisible Impurity" error.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 737718, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.[4] Retrieved from [Link]

  • qNMR Methodology Standards: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810. Retrieved from [Link]

  • Synthesis & Impurity Context: Jagtap, et al.[5] (2023).[6][7][8] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Comparative

Strategic Scaffold Selection: 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid vs. Amide &amp; Aliphatic Analogs

Executive Summary: The "Privileged" Sulfonyl-Piperidine In fragment-based drug discovery (FBDD) and lead optimization, the piperidine-4-carboxylic acid core is ubiquitous. However, the choice of the nitrogen substituent—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Sulfonyl-Piperidine

In fragment-based drug discovery (FBDD) and lead optimization, the piperidine-4-carboxylic acid core is ubiquitous. However, the choice of the nitrogen substituent—specifically between a phenylsulfonyl , benzoyl (amide) , or methylsulfonyl group—drastically alters the molecule's trajectory in the drug development pipeline.

This guide provides a head-to-head technical comparison of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid against its primary structural competitors.

The Verdict:

  • Select 1-(Phenylsulfonyl)... when targeting hydrophobic pockets (e.g., MMP S1' subsites, GPR119) requiring a tetrahedral geometry and metabolic resistance to amidases.

  • Select 1-Benzoyl... when a planar geometry is required for pi-conjugation or when solubility is a limiting factor (lower LogP).

  • Select 1-(Methylsulfonyl)... to reduce molecular weight and lipophilicity (LLE optimization) while retaining the sulfonamide electronic profile.

Head-to-Head: Physicochemical & Structural Analysis

The primary differentiator between these building blocks is the geometry of the linker (Sulfonyl vs. Carbonyl) and the lipophilicity of the tail (Phenyl vs. Methyl).

Comparative Properties Table[1]
Feature1-(Phenylsulfonyl)... (Subject)1-Benzoyl... (Amide Analog)1-(Methylsulfonyl)... (Aliphatic Analog)
Linker Geometry Tetrahedral (

Sulfur)
Planar (

Carbon)
Tetrahedral (

Sulfur)
Electronic Effect Strong Electron Withdrawing (Inductive)Mod. Electron Withdrawing (Resonance)Strong Electron Withdrawing
Est. LogP ~1.8 - 2.1 (High)~1.1 - 1.4 (Medium)~0.2 - 0.5 (Low)
Metabolic Stability High (Resistant to hydrolysis)Moderate (Susceptible to amidases)High
Key Interaction

-stacking + H-bond acceptor (SO

)

-stacking + H-bond acceptor (CO)
H-bond acceptor only
Primary Use Case MMP Inhibitors, GPCR AgonistsKinase Inhibitors, PeptidomimeticsFragment Libraries (Low MW)
Structural Geometry Visualization

The following diagram illustrates the critical spatial difference. The sulfonyl group introduces a "kink" due to its tetrahedral nature, positioning the phenyl ring differently than the planar amide bond.

GeometryComparison cluster_0 Subject: Phenylsulfonyl cluster_1 Analog: Benzoyl (Amide) cluster_2 Impact on Binding S1 Sulfur Atom (Tetrahedral sp3) P1 Phenyl Ring (Out of Plane) S1->P1 ~109.5° Bond Angle I2 Vector Orientation S1->I2 Projects Substituent into distinct vector C1 Carbonyl Carbon (Planar sp2) P2 Phenyl Ring (Co-planar/Twisted) C1->P2 ~120° Bond Angle C1->I2 Restricted rotation I1 Active Site Fit I2->I1

Figure 1: Geometric divergence between sulfonyl and amide linkers. The tetrahedral sulfur projects the phenyl group into a unique vector space, often critical for accessing deep hydrophobic pockets (e.g., in MMP-12 or MMP-13).

Application Analysis: Why Choose Phenylsulfonyl?

Matrix Metalloproteinase (MMP) Inhibition

The 1-(phenylsulfonyl)piperidine scaffold is a "privileged structure" in MMP inhibitors.

  • Mechanism: The piperidine ring acts as a rigid spacer. The carboxylic acid (often converted to a hydroxamic acid) binds the catalytic Zinc ion.

  • Role of Phenylsulfonyl: It occupies the S1' specificity pocket . This pocket is a deep, hydrophobic channel. The bulky phenyl group fits snugly here, while the sulfonyl oxygens can form hydrogen bonds with the enzyme backbone (e.g., Ala-161 in MMP-8).

  • Comparison: The Benzoyl analog is often too planar to access the S1' pocket effectively without inducing steric clash.

GPR119 Agonists (Metabolic Disorders)

GPR119 agonists typically require a "capped" nitrogen on a piperidine ring.[1]

  • SAR Insight: Structure-Activity Relationship (SAR) studies indicate that the lipophilic phenylsulfonyl "cap" improves potency compared to aliphatic analogs (methylsulfonyl) by engaging in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Trp238) within the receptor.
  • Stability: Unlike carbamate or amide linkers, the sulfonamide is metabolically inert in the gut, a crucial feature for oral anti-diabetic drugs.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Note: This protocol ensures high purity by removing the HCl byproduct which can interfere with subsequent couplings.

Reagents: Piperidine-4-carboxylic acid (1.0 eq), Benzenesulfonyl chloride (1.1 eq), NaOH (2.5 eq), Water/THF (1:1).

  • Dissolution: Dissolve piperidine-4-carboxylic acid in 1N NaOH (aq) and THF. Cool to 0°C.

  • Addition: Dropwise add benzenesulfonyl chloride over 30 minutes. Maintain pH > 9 by adding supplemental NaOH if necessary (the reaction produces HCl).

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target M+H: ~270.3).

  • Workup (Critical Step):

    • Acidify the mixture to pH 2 using 1N HCl. The product will precipitate as a white solid.

    • Why? The sulfonamide is stable to acid, whereas any unreacted amine would remain soluble as a salt.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Downstream Coupling (Amide Bond Formation)

When using this building block to attach a "warhead" (e.g., an amine R-NH2) to the carboxylic acid:

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Activation: Dissolve 1-(phenylsulfonyl)piperidine-4-carboxylic acid in DMF. Add DIPEA and HATU. Stir for 10 min.

    • Observation: The solution should turn slightly yellow.

  • Coupling: Add the amine partner (R-NH2). Stir at RT for 2-12 hours.

  • Differentiation: Unlike the Benzoyl analog, the Phenylsulfonyl group is strongly electron-withdrawing. This slightly lowers the pKa of the carboxylic acid, making the initial activation with HATU very efficient, but potentially making the resulting active ester more susceptible to hydrolysis if water is present. Use anhydrous DMF.

Decision Logic: Selection Flowchart

Use this logic gate to validate your selection of the phenylsulfonyl scaffold.

SelectionLogic Start Start: Selecting Piperidine Scaffold Q1 Is the target pocket deep & hydrophobic (e.g., MMP S1', GPCR)? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No (Solvent exposed/Planar) Q1->Branch2 Q2 Is metabolic stability (protease resistance) critical? Branch1->Q2 Solubility Is LogP a concern? (Need lower lipophilicity) Branch2->Solubility ResultA SELECT: 1-(Phenylsulfonyl)... Q2->ResultA High Stability Needed ResultB SELECT: 1-Benzoyl... Q2->ResultB Planarity Preferred Solubility->ResultB No ResultC SELECT: 1-(Methylsulfonyl)... Solubility->ResultC Yes (Lower LogP)

Figure 2: Decision matrix for scaffold selection based on target topology and ADME requirements.

References

  • Chem-Impex International. "1-Benzenesulfonyl-piperidine-4-carboxylic acid: Pharmaceutical Development Applications." Chem-Impex Product Guide. Link

  • Bredael, K., et al. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry. Link

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Notes. Link

  • National Institutes of Health (NIH). "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold." PubMed Central. Link

  • Ritter, T., et al. "GPR119 Agonists: Structure-Activity Relationships and Therapeutic Potential." Frontiers in Pharmacology. Link

Sources

Validation

Peer-reviewed methods for the validation of "1-(Phenylsulfonyl)piperidine-4-carboxylic acid" synthesis

This guide provides an in-depth comparison of peer-reviewed methodologies for the synthesis and validation of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of peer-reviewed methodologies for the synthesis and validation of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. We will explore a primary synthetic route and a potential alternative, followed by a comprehensive analysis of the analytical techniques required to validate the synthesis, ensuring product identity, purity, and quality.

Introduction to 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid

1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS No. 122891-92-3) is a heterocyclic compound incorporating a piperidine ring, a phenylsulfonyl group, and a carboxylic acid moiety. The N-acyl sulfonamide group, a key feature of this molecule, is a well-established bioisostere for carboxylic acids, offering similar acidity (pKa values of 3.5–4.5) but with enhanced enzymatic and hydrolytic stability.[1] This makes the piperidine scaffold, substituted in this manner, a valuable component in the design of novel therapeutics targeting a wide range of diseases. The phenylsulfonyl group can engage in specific interactions with biological targets, while the carboxylic acid provides a handle for further chemical modification.

Given its importance, the ability to synthesize this compound efficiently and validate its structure and purity with high confidence is paramount for researchers in drug discovery and development. This guide will provide the necessary experimental details and the underlying scientific rationale for robust synthesis and validation.

Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid typically involves the formation of a sulfonamide bond between the piperidine nitrogen and a phenylsulfonyl group. We will compare two plausible synthetic strategies.

Method 1: Direct Sulfonylation of Piperidine-4-carboxylic Acid

This is the most direct and commonly employed strategy for synthesizing N-sulfonylated piperidines.[2] It involves the reaction of piperidine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Piperidine-4-carboxylic acid + Benzenesulfonyl chloride → 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Causality Behind Experimental Choices:

  • Starting Material: Piperidine-4-carboxylic acid is a commercially available and relatively inexpensive starting material.

  • Reagent: Benzenesulfonyl chloride is a powerful electrophile, readily reacting with the nucleophilic secondary amine of the piperidine ring.

  • Base: A base, such as sodium hydroxide or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A biphasic solvent system (e.g., water and an organic solvent like dichloromethane) or an aqueous solution is often used. The choice of solvent depends on the solubility of the starting materials and the base used.

Experimental Workflow for Method 1

start Start dissolve Dissolve Piperidine-4-carboxylic acid and NaOH in water start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Benzenesulfonyl chloride dropwise cool->add_reagent react Stir at room temperature for 2-4 hours add_reagent->react acidify Acidify with HCl to precipitate product react->acidify filter Filter the solid product acidify->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Final Product dry->end

Caption: Workflow for the direct sulfonylation of piperidine-4-carboxylic acid.

Method 2: Ester Protection, Sulfonylation, and Saponification

An alternative approach involves protecting the carboxylic acid as an ester (e.g., an ethyl or tert-butyl ester) prior to the sulfonylation reaction.[3][4] This can sometimes lead to cleaner reactions and easier purification of the intermediate, although it adds extra steps to the overall synthesis.

Reaction Scheme:

  • Piperidine-4-carboxylic acid + Ethanol (or isobutylene) → Ethyl (or tert-butyl) piperidine-4-carboxylate

  • Ethyl piperidine-4-carboxylate + Benzenesulfonyl chloride → Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

  • Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate + NaOH (aq) → 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Causality Behind Experimental Choices:

  • Esterification: Protecting the carboxylic acid as an ester can improve the solubility of the starting material in organic solvents and prevent potential side reactions involving the acidic proton of the carboxylic acid.

  • Sulfonylation of the Ester: The reaction conditions for the sulfonylation of the ester are similar to those for the direct sulfonylation of the acid.

  • Saponification: The final step is the hydrolysis of the ester back to the carboxylic acid, typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidification.[4]

Experimental Workflow for Method 2

start Start esterify Esterify Piperidine-4-carboxylic acid start->esterify sulfonylation Sulfonylate the ester intermediate esterify->sulfonylation purify_ester Purify the sulfonated ester sulfonylation->purify_ester saponify Saponify the ester purify_ester->saponify acidify Acidify to precipitate product saponify->acidify filter_wash_dry Filter, wash, and dry acidify->filter_wash_dry end Final Product filter_wash_dry->end product Synthesized Product hplc HPLC (Purity & Impurities) product->hplc nmr NMR (¹H & ¹³C) (Structure Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms ir IR Spectroscopy (Functional Groups) product->ir ea Elemental Analysis (Empirical Formula) product->ea validated Validated Product hplc->validated nmr->validated ms->validated ir->validated ea->validated

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.